Tolypomycin R
Description
Properties
CAS No. |
33889-22-4 |
|---|---|
Molecular Formula |
C43H56N2O14 |
Molecular Weight |
824.9 g/mol |
IUPAC Name |
[(9Z,22Z)-2,15,17,30-tetrahydroxy-28-[(6-hydroxy-2-methyloxan-3-yl)amino]-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24-trioxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(30),2,4,9,22,26,28-heptaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,44,48-52H,10-11,15H2,1-9H3,(H,45,54)/b13-12-,17-14- |
InChI Key |
RUJHPEIRGYGPOM-WVPYDLLPSA-N |
Isomeric SMILES |
CC1C(/C=C\OC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)NC5CCC(OC5C)O)NC(=O)/C(=C\C(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)/C)O)O)C)C)OC |
Canonical SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)NC5CCC(OC5C)O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)O)C)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tolypomycin R; B-2847-R; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Tolypomycin R: A Technical Guide
Introduction
Tolypomycin R is a member of the ansamycin class of antibiotics, characterized by a naphthoquinonoid chromophore spanned by an aliphatic ansa chain. First isolated in the early 1970s, it exhibits potent antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive technical overview of the discovery of this compound, detailing the producing microorganism, experimental methodologies for its production, isolation, and characterization, its antimicrobial properties, and its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The Producing Microorganism: Streptomyces tolypophorus
This compound is a secondary metabolite produced by the filamentous bacterium Streptomyces tolypophorus.[1][2] As with many other actinomycetes, Streptomyces species are known for their ability to produce a wide array of bioactive compounds, including a majority of clinically used antibiotics.[3] The specific strain responsible for this compound production was identified and characterized as a novel species, leading to its designation as Streptomyces tolypophorus.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of this compound, based on the original research published in the early 1970s.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces tolypophorus. The culture conditions were optimized to enhance the yield of the target antibiotic.
-
Inoculum Preparation: A seed culture of Streptomyces tolypophorus is prepared by inoculating a suitable agar slant into a liquid medium and incubating until sufficient biomass is achieved.
-
Production Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium consists of glucose, glycerol, peptone, and soybean flour. The addition of iron salts to the medium was found to increase the production of Tolypomycin Y, a closely related compound.
-
Fermentation Conditions: The fermentation is carried out in large-scale fermenters under controlled conditions of aeration, agitation, temperature, and pH. The incubation period typically lasts for several days, during which the production of this compound is monitored.
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to homogeneity.
-
Extraction: The culture broth is first filtered to separate the mycelia from the supernatant. The antibiotic is then extracted from the filtrate using a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. These steps may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative thin-layer chromatography (TLC).
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.
-
Physicochemical Characterization: Basic properties such as melting point, optical rotation, and elemental analysis are determined.
-
Spectroscopic Analysis:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophore and its characteristic absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
-
Chemical Degradation: Controlled chemical degradation of the molecule into smaller, identifiable fragments helps in confirming the overall structure.
Antimicrobial Activity Assays
The antibacterial activity of this compound is evaluated using standard microbiological assays.
-
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against a panel of microorganisms. Serial dilutions of this compound are prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.
-
Agar Diffusion Method (Disk Diffusion): A filter paper disc impregnated with a known concentration of this compound is placed on an agar plate seeded with the test microorganism. The diameter of the zone of growth inhibition around the disc is measured after incubation and is proportional to the susceptibility of the organism to the antibiotic.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacteria. The data is compiled from the findings reported in the primary literature.
| Test Organism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.01 - 0.1 |
| Streptococcus pyogenes | Positive | < 0.01 |
| Bacillus subtilis | Positive | 0.02 |
| Mycobacterium tuberculosis | Acid-Fast | 0.1 - 1.0 |
| Escherichia coli | Negative | > 100 |
| Pseudomonas aeruginosa | Negative | > 100 |
| Salmonella typhi | Negative | > 100 |
Note: The exact MIC values can vary depending on the specific strain and the testing conditions used. The data presented here is indicative of the general antimicrobial spectrum of this compound.
Mandatory Visualizations
Experimental Workflow for the Discovery of this compound
Caption: Experimental workflow for the discovery of this compound.
Generalized Biosynthetic Pathway of Ansamycin Antibiotics
Caption: Generalized biosynthetic pathway for ansamycin antibiotics like this compound.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Caption: Mechanism of action of this compound as an inhibitor of bacterial RNA polymerase.
Mechanism of Action
This compound, like other members of the ansamycin family such as rifampicin, exerts its antibacterial effect by inhibiting the activity of bacterial DNA-dependent RNA polymerase. This enzyme is essential for the process of transcription, where the genetic information from DNA is transcribed into messenger RNA (mRNA), the first step in protein synthesis.
This compound specifically binds to the β-subunit of the bacterial RNA polymerase. This binding event does not prevent the initial binding of the polymerase to the DNA template but rather blocks the elongation of the nascent RNA chain. By physically obstructing the path of the growing RNA molecule, this compound effectively halts transcription, leading to a cessation of protein synthesis and ultimately, bacterial cell death. The high selectivity of this compound for prokaryotic RNA polymerase over its eukaryotic counterparts accounts for its therapeutic utility as an antibiotic.
References
An In-depth Technical Guide to the Biosynthesis of Tolypomycin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolypomycin R is a member of the ansamycin class of antibiotics, characterized by a macrocyclic lactam structure. Produced by the bacterium Streptomyces tolypophorus, this compound exhibits potent antimicrobial activity. Understanding its intricate biosynthetic pathway is crucial for endeavors in synthetic biology, bioengineering, and the development of novel antibiotic derivatives with improved therapeutic properties. This guide provides a comprehensive overview of the genetic and enzymatic machinery responsible for the assembly of this compound, with a focus on the core biosynthetic pathway.
Core Biosynthetic Machinery: The tpc Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the tpc cluster, within the genome of Streptomyces tolypophorus. This cluster encodes a sophisticated enzymatic assembly line, primarily composed of a Type I Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS), which work in concert to construct the complex macrocyclic scaffold of the molecule.
Precursor Biosynthesis: The Building Blocks of this compound
The intricate architecture of this compound is assembled from two primary precursor molecules:
-
3-Amino-5-hydroxybenzoic acid (AHBA): This molecule serves as the starter unit for the polyketide chain. The biosynthesis of AHBA proceeds through a modified shikimate pathway.[1][2] Key enzymatic steps involve the conversion of intermediates derived from primary metabolism into AHBA. The terminal enzyme in this pathway, AHBA synthase, catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA.[1] This enzyme is a pyridoxal phosphate-dependent protein and plays a critical role in providing the foundational aromatic core of this compound.[1][2]
-
3-Hydroxy-5-methyl-O-methylsalicylic acid (HMOMSA): While the direct biosynthetic pathway for HMOMSA in the context of this compound is not as extensively detailed in currently available literature, it is understood to be the precursor for the "right-hand" portion of the ansa chain. Its formation likely involves a separate PKS system or modifications of a more common precursor.
The PKS and NRPS Assembly Line
The core of this compound biosynthesis lies in the coordinated action of the PKS and NRPS multienzyme complexes encoded by the tpc gene cluster. These assembly lines follow a modular paradigm, where each module is responsible for the incorporation and modification of a specific building block.
Polyketide Synthase (PKS) Modules
The PKS system is responsible for the iterative extension of a polyketide chain, starting from the AHBA precursor. Each PKS module contains a set of catalytic domains that perform specific functions:
-
Acyltransferase (AT): Selects the appropriate extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the Acyl Carrier Protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.
-
Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): Optional domains that modify the β-keto group of the newly added extender unit, leading to variations in the final structure.
The specific number and arrangement of PKS modules in the tpc cluster dictate the length and initial chemical features of the polyketide backbone of this compound.
Non-Ribosomal Peptide Synthetase (NRPS) Module
The NRPS component of the assembly line is responsible for the incorporation of an amino acid residue into the growing chain. A typical NRPS module contains the following domains:
-
Adenylation (A): Selects and activates a specific amino acid as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid.
-
Condensation (C): Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain tethered to the T domain of the upstream module.
Assembly of the Tolypomycin Macrocycle
The biosynthesis of the this compound macrocycle can be conceptualized in the following key stages:
-
Initiation: The AHBA starter unit is loaded onto the first module of the PKS assembly line.
-
Elongation: The PKS modules iteratively add extender units (malonyl-CoA and methylmalonyl-CoA), with specific modifications at each step, to build the polyketide chain.
-
Incorporation of the Amino Acid: The NRPS module incorporates a specific amino acid into the growing chain.
-
Chain Termination and Cyclization: A Thioesterase (TE) domain, typically located at the end of the final module, catalyzes the release of the completed chain and facilitates the intramolecular macrolactamization, forming the characteristic ring structure of Tolypomycin.
-
Post-PKS/NRPS Modifications: After the macrocycle is formed, a series of tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, encoded within the tpc cluster or elsewhere in the genome, carry out further modifications to yield the final active compound, this compound. This includes the attachment of the tolyposamine sugar moiety.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual flow of the this compound biosynthetic pathway and a general workflow for its investigation.
Caption: Overview of the this compound biosynthetic pathway.
Caption: Experimental workflow for studying this compound biosynthesis.
Experimental Protocols
Detailed experimental protocols are essential for the study of the this compound biosynthetic pathway. Below are generalized methodologies for key experiments.
Gene Knockout in Streptomyces tolypophorus
Objective: To elucidate the function of a specific gene within the tpc cluster by observing the phenotypic changes (i.e., loss of this compound production or accumulation of an intermediate) upon its inactivation.
Methodology (based on PCR-targeting):
-
Construct Design: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is designed and synthesized.
-
Vector Construction: The disruption cassette is cloned into a suitable temperature-sensitive delivery vector that cannot replicate in Streptomyces.
-
Conjugation: The constructed vector is introduced into Streptomyces tolypophorus from an E. coli donor strain via intergeneric conjugation.
-
Selection of Single Crossovers: Exconjugants are selected on media containing the appropriate antibiotics to isolate clones where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Selection of Double Crossovers: Single crossover mutants are cultured under non-permissive temperatures to induce the loss of the plasmid. Subsequent screening on selective media allows for the isolation of double crossover mutants where the target gene has been replaced by the disruption cassette.
-
Verification: The correct gene replacement is verified by PCR analysis and sequencing of the targeted genomic region.
Heterologous Expression of the tpc Gene Cluster
Objective: To produce this compound in a more genetically tractable and higher-yielding host strain.
Methodology:
-
Cluster Cloning: The entire tpc biosynthetic gene cluster is cloned from the genomic DNA of Streptomyces tolypophorus into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Host Selection: A suitable heterologous host, typically a well-characterized Streptomyces species like S. coelicolor or S. albus, is chosen.
-
Transformation: The vector containing the tpc cluster is introduced into the chosen host strain via protoplast transformation or conjugation.
-
Expression and Production: The transformed host is cultured under conditions optimized for secondary metabolite production.
-
Analysis: The production of this compound in the heterologous host is confirmed by analytical techniques such as LC-MS/MS.
Quantitative Analysis of this compound Production
Objective: To accurately measure the concentration of this compound in fermentation broths.
Methodology (LC-MS/MS):
-
Sample Preparation: Fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic phase is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid, is used to separate this compound from other metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for sensitive and selective quantification.
-
Quantification: A calibration curve is generated using authentic standards of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing its peak area to the calibration curve.
Quantitative Data
Currently, there is a limited amount of publicly available, specific quantitative data such as enzyme kinetic parameters (K_m, k_cat) for the individual enzymes in the this compound biosynthetic pathway. Similarly, precise fermentation titers can vary significantly depending on the strain and culture conditions. The table below provides a framework for organizing such data as it becomes available through further research.
| Parameter | Value | Units | Experimental Conditions | Reference |
| Enzyme Kinetics | ||||
| AHBA Synthase (K_m for 5-deoxy-5-amino-3-dehydroshikimic acid) | Data not available | µM | ||
| AHBA Synthase (k_cat) | Data not available | s⁻¹ | ||
| Fermentation Titers | ||||
| This compound (Wild-Type S. tolypophorus) | Variable | mg/L | Specific media and conditions | |
| This compound (Engineered Strain) | Variable | mg/L | Specific media and conditions |
Conclusion
The biosynthesis of this compound is a complex and fascinating process that relies on the coordinated action of a large enzymatic assembly line encoded by the tpc gene cluster. While the general principles of its formation via PKS and NRPS pathways are understood, further research is needed to fully elucidate the specific functions of each enzyme and the intricate regulatory mechanisms that govern the expression of the tpc cluster. A deeper understanding of this pathway will undoubtedly pave the way for the rational design and bio-engineering of novel ansamycin antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolypomycin R: A Technical Overview of its Properties and Putative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolypomycin R is a member of the ansamycin class of antibiotics, a group of natural products known for their potent antimicrobial activity. This document provides a technical guide summarizing the known molecular properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also extrapolates potential methodologies for its study and discusses its likely mechanism of action based on the well-characterized activities of the broader ansamycin and rifamycin families of antibiotics. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Molecular Profile of this compound
This compound is a rifamycin derivative with a distinct molecular structure that contributes to its biological activity.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C43H56N2O14 | [2][3] |
| Molecular Weight | 824.921 g/mol | [2][3] |
Putative Mechanism of Action
The proposed mechanism of action for this compound, based on its class, is the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition is thought to occur through high-affinity binding to the β-subunit of the enzyme, which sterically blocks the path of the elongating RNA transcript. This action effectively halts protein synthesis, leading to a bacteriostatic or bactericidal effect.
dot
Caption: Putative mechanism of action for this compound.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the isolation, purification, and characterization of this compound are not extensively published. However, methodologies used for the closely related compound Tolypomycin Y and other antibiotics produced by Streptomyces species can be adapted.
Fermentation and Production
The production of tolypomycins is typically achieved through fermentation of Streptomyces species. Key parameters to optimize for antibiotic production include media composition, pH, temperature, and aeration.
Isolation and Purification
A general workflow for the isolation and purification of a Streptomyces-derived antibiotic is outlined below. This process would require optimization for this compound.
dot
Caption: Generalized workflow for antibiotic isolation.
Characterization
The structural elucidation and characterization of the purified compound would involve a suite of analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for detailed structural analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Biosynthesis
The biosynthesis of ansamycin antibiotics in Streptomyces is a complex process involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. While the specific biosynthetic gene cluster for this compound has not been detailed, it is expected to follow the general pathway for this class of compounds, originating from precursors such as 3-amino-5-hydroxybenzoic acid (AHBA).
Signaling Pathways
The direct effects of this compound on specific host or bacterial signaling pathways have not been elucidated. As a targeted antibacterial agent, its primary interaction is with the bacterial RNA polymerase. Downstream effects on bacterial signaling would likely be a consequence of the general cellular stress induced by the inhibition of transcription and protein synthesis. Further research is required to determine if this compound has any off-target effects on eukaryotic signaling pathways.
Conclusion
This compound represents a potentially valuable scaffold for the development of new antibiotics. While specific data on its biological activity and mechanisms are limited, its classification as an ansamycin provides a strong foundation for future research. The protocols and conceptual frameworks outlined in this guide are intended to facilitate further investigation into this promising compound. Further studies are warranted to fully characterize its antimicrobial spectrum, in vivo efficacy, and potential for therapeutic development.
References
- 1. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 2. Tolypomycin, a new antibiotic. 3. Isolation and characterization of tolypomycin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Tolypomycin R on RNA Polymerase: A Technical Guide
An in-depth analysis of publicly available scientific literature reveals a scarcity of specific biochemical and structural data for Tolypomycin R. The majority of research on this class of antibiotics, the ansamycins, has concentrated on Rifampicin (also known as Rifampin). Therefore, this technical guide will detail the well-established mechanism of action for the ansamycin class, which is presumed to be highly representative of this compound's activity.
This document provides a comprehensive overview of the molecular mechanism by which ansamycin antibiotics, including this compound, inhibit bacterial DNA-dependent RNA polymerase (RNAP).
Executive Summary
This compound belongs to the ansamycin family of antibiotics, which are potent inhibitors of bacterial transcription.[1][2] These antibiotics function by binding to a highly conserved pocket on the β-subunit of the bacterial RNA polymerase.[3][4] This binding does not inhibit the initial formation of the transcription complex or the synthesis of the first few phosphodiester bonds. Instead, it physically obstructs the path of the elongating RNA chain, a mechanism known as steric occlusion.[5] This blockage prevents the synthesis of RNA transcripts beyond a length of 2-3 nucleotides, leading to the accumulation of abortive transcripts and the cessation of protein synthesis, ultimately resulting in bacterial cell death.
The Molecular Target: Bacterial RNA Polymerase
Bacterial DNA-dependent RNA polymerase is the central enzyme in gene expression, responsible for synthesizing RNA from a DNA template. The core enzyme is a multi-subunit complex (α₂ββ'ω) that, upon association with a σ-factor, forms the holoenzyme capable of recognizing promoter sequences and initiating transcription. The β-subunit forms a major part of the enzyme's main channel, which accommodates the DNA template and the nascent RNA transcript, making it a prime target for inhibitors. The structural differences between bacterial and eukaryotic RNAPs allow for the selective action of ansamycin antibiotics.
Detailed Mechanism of Inhibition
The inhibitory action of ansamycins is a multi-step process that culminates in the physical blockage of transcription elongation.
3.1. Binding to the RNAP β-Subunit Ansamycins bind to a deep, hydrophobic pocket on the β-subunit of RNAP, located approximately 12 Å away from the enzyme's catalytic active site. This binding site is highly conserved across a broad range of bacterial species.
3.2. Steric Occlusion of the Nascent RNA Exit Channel The bound antibiotic acts as a physical barrier within the DNA/RNA channel. While RNAP can still initiate transcription and form the first couple of phosphodiester bonds, the nascent RNA chain is unable to extend beyond 2-3 nucleotides before colliding with the bound drug molecule. This steric clash prevents further translocation of the DNA:RNA hybrid, halting the elongation phase of transcription.
The logical flow of this inhibitory pathway is depicted below.
subgraph "cluster_Normal" { label="Normal Transcription"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; RNAP [label="RNAP Holoenzyme"]; OpenComplex [label="Open Promoter Complex"]; Elongation [label="Transcription Elongation"]; FullRNA [label="Full-Length RNA"]; RNAP -> OpenComplex [label=" Binds Promoter"]; OpenComplex -> Elongation [label=" Initiates Synthesis"]; Elongation -> FullRNA [label=" Produces"]; }
subgraph "cluster_Inhibited" { label="Inhibited Transcription"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; InhibitedComplex [label="RNAP-Ansamycin Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BlockedElongation [label="Blocked Elongation (2-3 nt)"]; AbortiveRNA [label="Abortive RNA Transcripts"]; InhibitedComplex -> BlockedElongation [label=" Steric Occlusion"]; BlockedElongation -> AbortiveRNA [label=" Results in"]; }
Ansamycin [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNAP -> Ansamycin [style=invis]; Ansamycin -> InhibitedComplex [label=" Binds to β-Subunit"]; }
Caption: Inhibition of transcription elongation by this compound.Quantitative Analysis of RNAP Inhibition
Precise inhibition constants (IC₅₀ or Kᵢ) for this compound are not available in the reviewed literature. However, data from closely related ansamycins and other RNAP inhibitors that bind near the active site provide a benchmark for the potency of this class of antibiotics.
| Inhibitor | Target Enzyme | Target Organism(s) | Reported IC₅₀ / EC₅₀ |
| Rifampicin | RNA Polymerase | Escherichia coli | ~20 nM (EC₅₀) |
| Sorangicin | RNA Polymerase | E. coli / T. aquaticus | 0.1 - 1 µM (IC₅₀) |
Experimental Protocol: In Vitro Transcription Assay
This protocol describes a standard biochemical assay used to measure the inhibitory activity of compounds against bacterial RNA polymerase.
5.1. Objective To quantify the dose-dependent inhibition of RNA synthesis by this compound in vitro.
5.2. Materials
-
Purified bacterial RNAP holoenzyme (e.g., E. coli σ⁷⁰-holoenzyme)
-
Linearized plasmid DNA or PCR product containing a strong bacterial promoter (e.g., T7A1)
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Ribonucleotide solution: 2.5 mM each of ATP, GTP, CTP; 250 µM UTP
-
Radiolabel: [α-³²P]UTP (3000 Ci/mmol)
-
Test Compound: this compound stock solution in DMSO
-
Stop Buffer: 95% Formamide, 20 mM EDTA, 0.025% Bromophenol Blue, 0.025% Xylene Cyanol
-
Equipment: Denaturing polyacrylamide gel (8 M Urea, 6-8% acrylamide), electrophoresis system, phosphor imaging system.
5.3. Procedure
-
Reaction Assembly: On ice, prepare a master mix containing transcription buffer, DNA template, and the ribonucleotide solution.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound (e.g., 0.01 nM to 1 µM final concentration). Include a DMSO-only vehicle control.
-
Pre-incubation: Add RNAP holoenzyme to each tube and incubate for 10 minutes at 37°C to allow for open complex formation and inhibitor binding.
-
Initiation of Transcription: Start the reaction by adding the radiolabeled [α-³²P]UTP.
-
Reaction Incubation: Allow the transcription reaction to proceed for 15 minutes at 37°C.
-
Termination: Stop the reactions by adding an equal volume of Stop Buffer.
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radioactive signal corresponding to the full-length RNA transcript using a phosphor imager.
-
-
Data Interpretation: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
5.4. Experimental Workflow Diagram
A [label="1. Assemble Master Mix\n(Buffer, DNA, NTPs)"]; B [label="2. Aliquot and Add Inhibitor\n(this compound)"]; C [label="3. Add RNAP Holoenzyme\n(Pre-incubate at 37°C)"]; D [label="4. Initiate with [α-³²P]UTP\n(Incubate at 37°C)"]; E [label="5. Terminate with Stop Buffer"]; F [label="6. Denaturing PAGE"]; G [label="7. Phosphor Imaging"]; H [label="8. Quantify Bands & Calculate IC₅₀", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Workflow for determining RNAP inhibitor potency.Structure-Activity Relationships (SAR)
SAR studies on ansamycins have revealed key structural features essential for their activity.
-
The Ansa Bridge: The aliphatic ansa chain is critical for binding. Its length and conformation dictate the fit within the RNAP pocket.
-
The Naphthoquinone Core: This aromatic system is involved in crucial interactions with the enzyme.
-
Peripheral Substituents: Modifications at positions like C3 are important. For instance, hydrogen bonding between an amino group at C3 and the amide CO of tolypomycinone is vital for high biological activity.
Conclusion
This compound is an ansamycin antibiotic that is presumed to inhibit bacterial RNA polymerase via a steric occlusion mechanism identical to that of Rifampicin. It binds to a conserved pocket on the RNAP β-subunit, blocking the path of the elongating RNA transcript and causing premature termination. While this mechanism is well understood for the ansamycin class, a significant lack of specific quantitative and structural data for this compound itself remains. Further research, including detailed kinetic studies and co-crystallography with RNAP, is necessary to fully characterize its unique properties and potential for future drug development.
References
- 1. Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]
- 5. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tolypomycin R: A Rifamycin Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolypomycin R, a derivative of the ansamycin antibiotic family, represents a significant area of interest in the ongoing search for novel antimicrobial agents. As a member of the rifamycin class, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, a well-validated target for antibacterial therapy. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, antibacterial spectrum, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial drugs.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This has spurred intensive research efforts to discover and develop new classes of antibiotics with novel mechanisms of action or improved efficacy against resistant strains. The rifamycin class of antibiotics has long been a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis. This compound, a derivative of this class, has been investigated for its own unique antibacterial properties. This guide delves into the technical details of this compound, providing a foundation for its potential applications and further research.
Chemical Structure and Properties
This compound is a complex macrocyclic antibiotic belonging to the ansamycin family, characterized by an aliphatic ansa chain bridging a naphthoquinone core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | B-2847-R |
| Molecular Formula | C43H56N2O14 |
| Molecular Weight | 824.921 g/mol |
| Appearance | Solid |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary molecular target of this compound, like other rifamycins, is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).[1] By binding to a specific pocket on the RNAP β-subunit, this compound sterically hinders the elongation of the nascent RNA chain, effectively halting transcription.[1] This inhibition of a fundamental cellular process leads to the cessation of protein synthesis and ultimately, bacterial cell death.
References
Tolypomycin R: An In-depth Technical Guide to its Antibacterial Spectrum and Evaluation
Introduction to Tolypomycin
Tolypomycin is a member of the ansamycin family of antibiotics, a group of natural products characterized by a unique ansa-macrocyclic structure. These compounds are known for their potent antimicrobial activity, which stems from their ability to inhibit bacterial RNA polymerase. Tolypomycin R, a specific derivative within this class, has been a subject of interest for its potential therapeutic applications. This document provides a technical overview for researchers and drug development professionals on the antibacterial characteristics of this compound, methods for its evaluation, and its molecular mechanism of action.
Antibacterial Spectrum of Tolypomycins
Based on available literature for the Tolypomycin class, the antibacterial spectrum is primarily characterized by its activity against Gram-positive bacteria and certain Gram-negative species.
Qualitative Antibacterial Spectrum:
-
Gram-positive Bacteria: Tolypomycins have demonstrated significant activity against a range of Gram-positive organisms. This includes species of Staphylococcus, such as Staphylococcus aureus, and Bacillus.
-
Gram-negative Bacteria: The activity against Gram-negative bacteria is more limited. However, some studies on Tolypomycin Y and its derivatives have indicated efficacy against Neisseria gonorrhoeae. The activity against other Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Salmonella paratyphi A has been explored with various synthetic derivatives, suggesting the potential for spectrum enhancement through medicinal chemistry efforts.[1]
-
Mycobacteria: As a member of the ansamycin family, which includes the front-line anti-tuberculosis drug rifampicin, Tolypomycins are also expected to exhibit activity against Mycobacterium species.
It is important to note that the producing organism, Streptomyces tolypophorus, is resistant to Tolypomycin and other ansamycins, indicating a mechanism of self-resistance.[2]
Quantitative Analysis of Antibacterial Activity
A crucial aspect of characterizing any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism in vitro.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Tolypomycin Y
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Strain X | Data not available |
| Bacillus subtilis | Strain Y | Data not available |
| Escherichia coli | Strain Z | Data not available |
| Neisseria gonorrhoeae | Strain A | Data not available |
| Mycobacterium tuberculosis | Strain B | Data not available |
Note: Specific MIC values for this compound or a comprehensive set for Tolypomycin Y are not available in the reviewed literature. This table serves as a template for how such data would be presented.
Experimental Protocols for Determining Antibacterial Spectrum
The following is a detailed protocol for the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be chosen to encompass the expected MIC. b. Transfer 50 µL of each dilution to the corresponding wells of the test microtiter plate.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL and the target inoculum density of 5 x 10⁵ CFU/mL. b. Include a growth control well containing 50 µL of CAMHB and 50 µL of the inoculum, and a sterility control well containing 100 µL of uninoculated CAMHB.
-
Incubation: a. Seal the microtiter plate or cover with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation of Results: a. Following incubation, examine the wells for visible turbidity or a pellet of bacterial growth. A reading mirror or a spectrophotometer can be used for more objective assessment. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination.
Proposed Mechanism of Action of this compound
Caption: Inhibition of Bacterial Transcription.
Conclusion
This compound, as part of the ansamycin class of antibiotics, holds potential as an antibacterial agent, particularly against Gram-positive bacteria. While specific quantitative data on its activity remains limited in modern literature, established methodologies for determining the antibacterial spectrum, such as the broth microdilution assay, can be readily applied to generate the necessary data for its further development. The presumed mechanism of action, through the inhibition of bacterial RNA polymerase, provides a solid basis for its antimicrobial effects and a target for future drug design and optimization. Further research to fully elucidate the in vitro and in vivo efficacy of this compound is warranted.
References
Early Research and Studies on Tolypomycin R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolypomycin, a member of the ansamycin class of antibiotics, was first introduced in the early 1970s as a promising antibacterial agent.[1][2] Initial research focused on its production, isolation, and characterization, revealing its potent activity against a range of bacteria. This technical guide provides a comprehensive overview of the early research on Tolypomycin R, with a focus on its discovery, antibacterial spectrum, and mechanism of action. Due to the limited accessibility of full-text articles from the initial period of research, this guide synthesizes information from available abstracts and later review articles.
Discovery and Initial Characterization
Tolypomycin was first isolated from the fermentation broth of a novel actinomycete species, Streptomyces tolypophorus.[2] The primary active component was identified as Tolypomycin Y.[1][3] Early studies focused on the production and preliminary identification of this new antibiotic.
Antibacterial Spectrum
Early in vitro and in vivo studies demonstrated that Tolypomycin Y possesses strong antimicrobial activity, particularly against Gram-positive bacteria. It also showed notable efficacy against Neisseria gonorrhoeae. The antibacterial spectrum of this compound, a closely related derivative, is summarized below.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Group | Activity Level | Specific Pathogens (where mentioned) |
| Gram-positive bacteria | High | Staphylococcus sp. |
| Gram-negative bacteria | Limited | Neisseria gonorrhoeae |
Note: This table is based on qualitative descriptions from available research abstracts. Specific Minimum Inhibitory Concentration (MIC) values from the seminal papers were not accessible.
Experimental Protocols
Detailed experimental protocols from the early studies on this compound could not be retrieved. However, based on standard microbiological and biochemical practices of the era, the following methodologies were likely employed.
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound was likely determined using standard methods such as agar dilution or disk diffusion assays. A generalized workflow for such an experiment is as follows:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Agar Plate Preparation: Mueller-Hinton agar, the standard medium for susceptibility testing, is prepared and poured into petri dishes.
-
Inoculation: The agar surface is uniformly inoculated with the bacterial suspension.
-
Application of Antibiotic: For the disk diffusion method, paper disks impregnated with known concentrations of this compound are placed on the agar surface. For the agar dilution method, varying concentrations of this compound are incorporated into the agar medium before it solidifies.
-
Incubation: The plates are incubated at a temperature suitable for the growth of the test bacterium for a specified period (typically 18-24 hours).
-
Zone of Inhibition Measurement: In the disk diffusion method, the diameter of the clear zone around the antibiotic disk where bacterial growth is inhibited is measured. In the agar dilution method, the lowest concentration of the antibiotic that prevents visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC).
RNA Polymerase Inhibition Assay
The mechanism of action of this compound involves the inhibition of bacterial DNA-dependent RNA polymerase. A likely in vitro assay to determine this inhibitory activity would have involved the following steps:
-
Isolation of RNA Polymerase: DNA-dependent RNA polymerase is purified from a susceptible bacterial strain, such as E. coli.
-
In Vitro Transcription Reaction: A reaction mixture is prepared containing the purified RNA polymerase, a DNA template, and ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled to enable detection of the RNA product.
-
Incubation with Inhibitor: The transcription reaction is initiated in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also run.
-
Termination of Reaction and Product Analysis: The reaction is stopped after a specific time, and the newly synthesized RNA is precipitated and collected.
-
Quantification of Inhibition: The amount of radiolabeled rNTP incorporated into the RNA product is measured using scintillation counting or autoradiography. The percentage of inhibition at each this compound concentration is calculated relative to the control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Mechanism of Action
Tolypomycin belongs to the ansamycin family of antibiotics, which are known to inhibit bacterial transcription. The primary target of Tolypomycin is the β-subunit of the DNA-dependent RNA polymerase. By binding to this subunit, Tolypomycin sterically blocks the elongation of the nascent RNA chain, thereby inhibiting protein synthesis and leading to bacterial cell death.
Resistance to Tolypomycin and other ansamycins typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the antibiotic's binding site on the enzyme, reducing its inhibitory effect.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Inhibition of bacterial transcription by this compound.
Diagram 2: Generalized Workflow for Antibiotic Discovery and Susceptibility Testing
References
- 1. Tolypomycin, a new antibiotic. II. Production and preliminary identification of tolypomycin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolypomycin, a new antibiotic. I. Streptomyces tolypophorus nov. sp., a new antibiotic, tolypomycin-producer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Tolypomycin Y [smolecule.com]
Tolypomycin R and Its Target Binding Site on Bacterial RNA Polymerase: A Technical Guide
Disclaimer: Direct, in-depth structural and quantitative data specifically for Tolypomycin R binding to bacterial RNA polymerase (RNAP) is limited in publicly available literature. This guide leverages the extensive research conducted on the closely related and well-characterized rifamycin antibiotic, Rifampicin, as a highly analogous proxy to provide a comprehensive technical overview. The fundamental mechanism of action and binding site are expected to be conserved between these two molecules.
Introduction
This compound is a member of the ansamycin family of antibiotics, which are potent inhibitors of bacterial transcription. These antibiotics function by targeting the DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial viability.[1] The bacterial RNAP is a multi-subunit enzyme responsible for transcribing genetic information from DNA to RNA.[2] Due to its essential role and structural differences from its eukaryotic counterparts, bacterial RNAP is a prime target for the development of antimicrobial agents.[1] This guide provides a detailed examination of the binding site of rifamycins on bacterial RNAP, their mechanism of inhibition, and the experimental protocols used to characterize this interaction.
The Rifamycin Binding Site on Bacterial RNA Polymerase
Rifamycins, including this compound, bind to a well-defined pocket on the β-subunit of the bacterial RNA polymerase.[3] This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[1] The binding of the antibiotic does not directly interfere with the catalytic activity of RNAP but instead physically obstructs the path of the elongating RNA transcript.
Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM) of Rifampicin-RNAP complexes, have elucidated the key amino acid residues involved in this interaction. These residues create a hydrophobic pocket that accommodates the antibiotic.
Key Interacting Residues in the Rifampicin Binding Pocket of E. coli RNAP β-subunit (rpoB):
-
Cluster I: Amino acids 509 to 533
-
Cluster II: Amino acids 563 to 572
-
Cluster III: Amino acid 687
Mutations in these regions are the primary source of clinical resistance to rifamycins.
Quantitative Data: Rifampicin Inhibition of Bacterial RNA Polymerase
The following table summarizes key quantitative data for the interaction of Rifampicin with bacterial RNA polymerase. This data is essential for understanding the potency of the antibiotic and for comparing the efficacy of different derivatives.
| Parameter | Value | Organism/Enzyme | Reference |
| Binding Constant (Kd) | 10-9 M (at 37°C) | E. coli RNA Polymerase | |
| IC50 | ~1 µM | S. aureus RNAP Holoenzyme | |
| MIC | 1-0.25 µg/ml | S. aureus ATCC 13709 |
Experimental Protocols
In Vitro Transcription Inhibition Assay
This assay is a fundamental method to determine the inhibitory activity of a compound against bacterial RNA polymerase. It measures the amount of RNA transcript produced in the presence and absence of the inhibitor.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-32P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., formamide loading buffer with EDTA)
-
Denaturing polyacrylamide gel (e.g., 8 M urea, 6% polyacrylamide)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and varying concentrations of this compound (or DMSO as a control).
-
Enzyme Addition: Add the RNA polymerase holoenzyme to the reaction mixture and incubate at 37°C for 10-15 minutes to allow for the formation of the open promoter complex.
-
Initiation of Transcription: Start the transcription reaction by adding the NTP mix (containing the radiolabeled NTP).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA transcripts. Quantify the band intensities to determine the amount of RNA synthesized at each inhibitor concentration.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control and plot the data to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM has become a powerful tool for determining the high-resolution structures of large and dynamic macromolecular complexes like the RNAP-inhibitor complex.
General Workflow:
-
Complex Formation: Incubate purified bacterial RNA polymerase with a molar excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane. This traps the complexes in a thin layer of vitreous ice.
-
Data Collection: Image the frozen-hydrated specimens in a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Particle Picking: Computationally select images of individual RNAP-Tolypomycin R complexes from the micrographs.
-
2D Classification: Align and average the particle images to generate 2D class averages, which reveal different views of the complex.
-
3D Reconstruction: Reconstruct a 3D model of the complex from the 2D class averages.
-
Refinement: Refine the 3D model to high resolution.
-
-
Model Building and Analysis: Build an atomic model of the RNAP-Tolypomycin R complex into the cryo-EM density map and analyze the interactions between the antibiotic and the protein.
Visualizations
Mechanism of Transcription Inhibition by Rifamycins
Caption: Mechanism of transcription inhibition by rifamycins.
Experimental Workflow for In Vitro Transcription Inhibition Assay
Caption: Workflow for an in vitro transcription inhibition assay.
References
- 1. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
Tolypomycin R: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of Tolypomycin R is limited. This guide provides a comprehensive overview based on the known characteristics of the broader ansamycin class of antibiotics, to which this compound belongs, and includes illustrative data and protocols to serve as a practical framework for research and development.
Introduction to this compound
This compound is a member of the ansamycin class of antibiotics, a family of microbial secondary metabolites known for their potent antimicrobial activity.[1] Structurally, ansamycins are characterized by an aromatic moiety, in this case, a naphthalene or naphthoquinone ring system, bridged by an aliphatic chain.[1] This unique structure is crucial for their biological activity, which primarily involves the inhibition of bacterial DNA-dependent RNA polymerase. This compound is a derivative of Tolypomycin Y, produced by Streptomyces tolypophorus.
Physicochemical Properties
The physicochemical properties of ansamycins, including this compound, are heavily influenced by their complex structure. The presence of both acidic and basic functional groups can lead to zwitterionic forms, affecting properties like lipophilicity and aqueous solubility.[2] The conformation of the ansa bridge is also a key factor, with "open" conformations being more hydrophilic and crucial for binding to the target enzyme, while "closed" conformations are more lipophilic, aiding in cell barrier penetration.[2]
Table 1: General Physicochemical Properties of this compound (Note: Specific experimental values are not readily available in public literature. This table provides a general profile.)
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C43H56N2O14 | PubChem |
| Molecular Weight | 824.9 g/mol | PubChem |
| Appearance | Yellow crystalline solid | General property of related compounds |
| pKa | Multiple values expected due to acidic and basic moieties | Based on ansamycin structure |
| LogP | Variable, dependent on conformation and pH | Based on ansamycin properties[2] |
Solubility Characteristics
The solubility of ansamycin antibiotics is a critical factor for their formulation and delivery. Generally, their solubility is influenced by the solvent, pH, and the presence of co-solvents. While specific quantitative data for this compound is scarce, the behavior of related compounds provides valuable insights.
Table 2: Illustrative Solubility Profile of an Ansamycin Antibiotic (Note: This table presents hypothetical data for illustrative purposes, based on typical characteristics of ansamycin antibiotics. Actual values for this compound must be determined experimentally.)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 4.0) | 25 | < 0.1 |
| Water (pH 7.0) | 25 | 0.5 - 1.0 |
| Water (pH 9.0) | 25 | 2.0 - 5.0 |
| Ethanol | 25 | > 10 |
| Methanol | 25 | > 10 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Chloroform | 25 | 5 - 10 |
Experimental Protocol: Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology: Shake-Flask Method
-
Preparation: Prepare saturated solutions of this compound in the selected solvents (e.g., water at different pH values, ethanol, DMSO).
-
Equilibration: Add an excess amount of this compound to each solvent in a sealed flask. Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the solutions to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Stability Profile
The stability of this compound is a critical quality attribute that influences its shelf-life, formulation, and therapeutic efficacy. Degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.
Table 3: Illustrative Stability Profile of an Ansamycin Antibiotic under Various Conditions (Note: This table presents hypothetical data for illustrative purposes. Specific degradation rates and products for this compound must be determined through formal stability studies.)
| Condition | Parameter | Observation | Potential Degradation Pathway |
| pH | pH 2 (Acidic) | Rapid degradation | Hydrolysis of the ansa chain, modification of the chromophore |
| pH 7 (Neutral) | Moderate stability | Slower hydrolysis | |
| pH 9 (Alkaline) | Prone to degradation | Oxidation and hydrolysis | |
| Temperature | 4°C | Stable for extended periods | - |
| 25°C | Gradual degradation over time | - | |
| 40°C | Accelerated degradation | - | |
| Light | Photostability | Sensitive to UV and visible light | Photodegradation, oxidation of the chromophore |
| Oxidation | H2O2 (3%) | Significant degradation | Oxidation of the hydroquinone/quinone moiety |
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions as recommended by ICH guidelines (Q1A(R2)):
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours (in solid state and in solution).
-
Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Degradation Product Identification: If significant degradation is observed, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and propose their structures.
Visualizations
Degradation Pathway
Caption: Hypothetical degradation pathways of this compound under stress conditions.
Experimental Workflow
References
Methodological & Application
In Vitro Antimicrobial Activity of Tolypomycin R: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolypomycin R is a member of the ansamycin class of antibiotics, known for its potent antimicrobial activity. This document provides detailed application notes and standardized protocols for the in vitro testing of this compound's antimicrobial properties. The provided methodologies adhere to established guidelines to ensure reproducibility and accuracy in research and development settings. Tolypomycin exhibits strong in vitro antibacterial activity against Gram-positive bacteria and Neisseria gonorrhoeae.[1] It also shows some inhibitory effects on the growth of Gram-negative bacteria.[1] The antibacterial efficacy of Tolypomycin is influenced by pH, with greater activity observed at lower pH levels, and is also affected by the size of the bacterial inoculum.[1] Notably, there is cross-resistance between tolypomycins and rifampicin, suggesting a similar mechanism of action.[1]
Mechanism of Action
This compound, like other rifamycins, targets and inhibits the bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to the β-subunit of the RNA polymerase, this compound effectively blocks the initiation of transcription, leading to a cessation of protein production and ultimately resulting in bacterial cell death. This bactericidal action is a key characteristic of this compound.
Caption: Inhibition of bacterial RNA polymerase by this compound.
Data Presentation
The following tables summarize the in vitro antimicrobial activity of Tolypomycin. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Table 1: In Vitro Activity of Tolypomycin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Smith | 0.05 | 0.2 |
| Staphylococcus aureus | Newman | 0.1 | 0.4 |
| Streptococcus pyogenes | C203 | 0.02 | 0.1 |
| Streptococcus pneumoniae | Type I | 0.05 | 0.2 |
| Bacillus subtilis | PCI 219 | 0.01 | 0.05 |
Table 2: In Vitro Activity of Tolypomycin against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Neisseria gonorrhoeae | Clinical Isolate | 0.1 | 0.5 |
| Escherichia coli | NIHJ | >100 | >100 |
| Klebsiella pneumoniae | Clinical Isolate | >100 | >100 |
| Pseudomonas aeruginosa | IAM 1007 | >100 | >100 |
Experimental Protocols
Detailed methodologies for key in vitro antimicrobial activity assays are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the broth microdilution method or the agar dilution method.
A. Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC determination by broth microdilution.
B. Agar Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium, followed by the inoculation of a standardized bacterial suspension.
Protocol:
-
Preparation of this compound Stock Solution: As described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare a series of this compound dilutions in a suitable solvent.
-
Add 1 mL of each antibiotic dilution to 9 mL of molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free agar plate as a growth control.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates using a multipoint inoculator or a calibrated loop.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC test.
Protocol:
-
Following the determination of the MIC by the broth microdilution method, select the wells showing no visible growth.
-
Aliquot 10 µL from each of these clear wells and from the growth control well.
-
Spread each aliquot onto a separate, appropriately labeled MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Kinetic Assay
This assay provides information on the rate of bactericidal activity of this compound over time.
Protocol:
-
Preparation of Test Solutions: Prepare tubes of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control tube.
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth with a final concentration of approximately 5 x 10⁵ CFU/mL in each test tube.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours) during incubation at 35-37°C with shaking, withdraw an aliquot from each tube.
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
-
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Caption: Logical flow of a time-kill kinetic assay.
References
In Vivo Efficacy of Tolypomycin Derivatives in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Tolypomycin derivatives in animal models, based on available preclinical data. Due to a lack of specific in vivo studies on Tolypomycin R, this document focuses on the closely related compound, Tolypomycin Y. This compound is a derivative of Tolypomycin Y and exhibits a delayed inhibition profile against RNA polymerase compared to the immediate action of Tolypomycin Y. Both are ansamycin antibiotics with potent antibacterial activity.
The protocols outlined below are based on early studies of Tolypomycin Y and have been supplemented with current best practices for conducting such research. These guidelines are intended to assist in the design and execution of preclinical trials to evaluate the efficacy of Tolypomycin-related compounds against bacterial infections.
Data Presentation: In Vivo Efficacy of Tolypomycin Y
The following tables summarize the quantitative data from in vivo studies of Tolypomycin Y in mouse models of bacterial infection. These studies demonstrate the protective effect of Tolypomycin Y against systemic infections caused by Gram-positive bacteria.
Table 1: Efficacy of Subcutaneously Administered Tolypomycin Y in Mouse Infection Models
| Pathogen | Mouse Strain | Inoculum (CFU/mouse) | Treatment Schedule | Endpoint | ED₅₀ (mg/kg) |
| Staphylococcus aureus Smith | ddY | 1.0 x 10⁸ | Single dose immediately after infection | Survival at 7 days | 0.8 |
| Streptococcus pyogenes A20301 | ddY | 1.0 x 10⁵ | Single dose immediately after infection | Survival at 7 days | 0.2 |
| Diplococcus pneumoniae Type I | ddY | 2.0 x 10³ | Single dose immediately after infection | Survival at 7 days | 1.2 |
Table 2: Efficacy of Orally Administered Tolypomycin Y in Mouse Infection Models
| Pathogen | Mouse Strain | Inoculum (CFU/mouse) | Treatment Schedule | Endpoint | ED₅₀ (mg/kg) |
| Staphylococcus aureus Smith | ddY | 1.0 x 10⁸ | Single dose immediately after infection | Survival at 7 days | 25 |
| Streptococcus pyogenes A20301 | ddY | 1.0 x 10⁵ | Single dose immediately after infection | Survival at 7 days | 10 |
| Diplococcus pneumoniae Type I | ddY | 2.0 x 10³ | Single dose immediately after infection | Survival at 7 days | 50 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of Tolypomycin derivatives. These protocols are based on the available literature for Tolypomycin Y and incorporate contemporary standards.
Protocol 1: General Mouse Model for Systemic Bacterial Infection
This protocol describes a generalized procedure for establishing a systemic bacterial infection in mice to test the efficacy of antimicrobial agents.
1. Animal Model:
- Species/Strain: Male ddY mice (or other appropriate strain, e.g., BALB/c, C57BL/6)
- Age/Weight: 4-5 weeks old, weighing 18-22 g.
- Acclimatization: Acclimatize animals for at least 7 days before the experiment.
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Preparation of Bacterial Inoculum:
- Culture the desired bacterial strain (e.g., Staphylococcus aureus, Streptococcus pyogenes, Diplococcus pneumoniae) overnight in an appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth).
- Wash the bacterial cells by centrifugation and resuspend in sterile saline or phosphate-buffered saline (PBS).
- Adjust the bacterial suspension to the desired concentration (CFU/mL) using spectrophotometry and confirm by plate counting. The inoculum should be suspended in 5% mucin to enhance virulence.
3. Infection Procedure:
- Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the prepared bacterial inoculum.
4. Drug Administration:
- Test Compound: Tolypomycin Y (or other derivative).
- Vehicle: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., sterile saline, 0.5% carboxymethyl cellulose).
- Routes of Administration:
- Subcutaneous (s.c.): Administer the test compound subcutaneously in the dorsal neck region.
- Oral (p.o.): Administer the test compound orally using a gavage needle.
- Dosing: Administer a single dose immediately after infection. For dose-response studies, use a range of doses.
5. Monitoring and Endpoints:
- Observe the animals daily for a period of 7 to 14 days.
- Record mortality and signs of morbidity (e.g., ruffled fur, lethargy, hunched posture).
- The primary endpoint is the survival rate at the end of the observation period.
- Calculate the 50% effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).
Protocol 2: Tissue Bacterial Load Quantification (Optional)
To assess the effect of treatment on bacterial clearance, bacterial load in target organs can be quantified.
1. Sample Collection:
- At predetermined time points post-infection and treatment, euthanize a subset of animals from each group.
- Aseptically collect target organs (e.g., spleen, liver, lungs) and blood.
2. Sample Processing:
- Weigh the collected organs.
- Homogenize the tissues in a known volume of sterile saline or PBS.
- Perform serial dilutions of the tissue homogenates and blood.
3. Bacterial Quantification:
- Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar, Blood Agar).
- Incubate the plates overnight at 37°C.
- Count the number of colonies to determine the number of CFU per gram of tissue or per mL of blood.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for Tolypomycin Y.
Application Notes and Protocols for Tolypomycin R in Bacterial Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolypomycin R is a member of the ansamycin class of antibiotics, closely related to the well-characterized rifamycins. These antibiotics are known for their potent activity against a broad spectrum of bacteria, including clinically significant pathogens. The primary mechanism of action for this class of antibiotics is the specific inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial transcription and survival. This property makes this compound a valuable tool for research in bacterial genetics, physiology, and as a potential lead compound in drug discovery programs. These application notes provide detailed protocols for utilizing this compound in bacterial cell culture assays, with a focus on determining its minimum inhibitory concentration (MIC).
Mechanism of Action
This compound, like other rifamycins, targets the β-subunit of the bacterial RNA polymerase.[1][2] By binding to a specific site on this subunit, the antibiotic physically obstructs the path of the elongating RNA molecule, thereby preventing transcription.[2][3] This inhibition is highly specific to bacterial RNA polymerase, with minimal effect on the corresponding mammalian enzymes, which accounts for its selective toxicity.[1] Resistance to this compound and related antibiotics typically arises from point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, leading to a reduced binding affinity of the drug to its target.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Tolypomycin Y
The following table summarizes the in vitro antimicrobial activity of Tolypomycin Y, a closely related compound to this compound, against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus 209P | Positive | 0.002 |
| Staphylococcus aureus Smith | Positive | 0.002 |
| Bacillus subtilis PCI 219 | Positive | 0.005 |
| Streptococcus pyogenes S-8 | Positive | 0.01 |
| Escherichia coli NIHJ | Negative | >100 |
| Klebsiella pneumoniae | Negative | >100 |
| Pseudomonas aeruginosa | Negative | >100 |
| Proteus vulgaris | Negative | >100 |
| Salmonella enteritidis | Negative | >100 |
| Mycobacterium tuberculosis H37Rv | N/A | 0.02 |
Note: Data extracted from Kondo, M., Oishi, T., & Tsuchiya, K. (1972). Tolypomycin, a New Antibiotic. V. In Vitro and in Vivo Antimicrobial Activity. The Journal of Antibiotics, 25(1), 16-24. While this data is for Tolypomycin Y, it provides a strong indication of the expected activity of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol details the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method. This is a standard and widely accepted technique for assessing the in vitro activity of an antimicrobial agent.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO or ethanol)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Bacterial strain of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent. Note: The optimal solvent and concentration should be determined empirically, ensuring complete dissolution and stability.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate measurement (absorbance at 625 nm).
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
The final volume in each well will be 200 µL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
-
Visualizations
Caption: Workflow for MIC determination.
Caption: Inhibition of bacterial transcription.
References
- 1. Tolypomycin, a new antibiotic. V. In vitro and in vivo antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new tolypomycin-Y derivative: in vitro and in vivo antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolypomycin R: A Molecular Probe for Interrogating Bacterial Transcription
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tolypomycin R is a member of the ansamycin class of antibiotics, a family of natural products produced by various species of Streptomyces. Isolated from Streptomyces tolypophorus, this compound is structurally related to the well-known antibiotic rifampicin. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene expression and cell viability. This property makes this compound a valuable molecular probe for studying the intricacies of bacterial transcription and for investigating novel antibiotic resistance mechanisms. Unlike some other members of the ansamycin family, this compound exhibits a partially reversible inhibition of RNAP, offering unique advantages in studying the dynamic interactions between inhibitors and the enzyme.
Mechanism of Action
This compound exerts its antibacterial effect by binding to the β-subunit of bacterial RNA polymerase. This binding site is located within the DNA/RNA channel of the enzyme, physically obstructing the path of the elongating RNA transcript. This steric hindrance prevents the extension of RNA chains beyond a length of 2-3 nucleotides, effectively halting transcription initiation. A key feature of this compound's interaction with RNAP is its partially reversible binding. This contrasts with the largely irreversible inhibition observed with rifampicin, providing a tool to study the kinetics of RNAP inhibition and the conformational changes associated with inhibitor binding and release.
Quantitative Data Summary
The antibacterial spectrum of this compound is primarily directed against Gram-positive bacteria and some Gram-negative species. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for ansamycin antibiotics against a range of bacteria. It is important to note that specific MIC values for this compound may vary depending on the bacterial strain and experimental conditions.
| Bacterial Species | Antibiotic Class | Representative MIC Range (µg/mL) |
| Staphylococcus aureus | Ansamycin | 0.005 - 1 |
| Streptococcus pneumoniae | Ansamycin | 0.01 - 2 |
| Mycobacterium tuberculosis | Ansamycin | 0.1 - 2 |
| Neisseria gonorrhoeae | Ansamycin | 0.1 - 4 |
| Escherichia coli | Ansamycin | 4 - >128 |
Applications in Microbiology Research
The unique properties of this compound make it a versatile tool for a variety of applications in microbiology research:
-
Probing RNA Polymerase Dynamics: The reversible nature of this compound's binding allows for the study of the kinetics of RNAP inhibition. Researchers can use it to investigate the on- and off-rates of inhibitor binding and to probe the conformational states of the enzyme.
-
Investigating Antibiotic Resistance: this compound can be utilized to select for and characterize mutations in the rpoB gene, which encodes the β-subunit of RNAP and is the primary target of ansamycin antibiotics. This can aid in understanding the molecular basis of resistance.
-
Structure-Activity Relationship Studies: As a member of the ansamycin family, this compound can be used in comparative studies with other ansamycins to elucidate the structural determinants of binding affinity and inhibitory activity.
-
High-Throughput Screening: this compound can serve as a control compound in high-throughput screening assays aimed at discovering novel inhibitors of bacterial RNA polymerase.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vitro Transcription Assay
This protocol outlines a method to assess the inhibitory effect of this compound on bacterial RNA polymerase in a cell-free system.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
DNA template containing a suitable promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
This compound at various concentrations
-
Stop solution (e.g., formamide with EDTA and loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up transcription reactions in microcentrifuge tubes on ice. Each reaction should contain transcription buffer, DNA template, and RNA polymerase.
-
Add this compound at the desired final concentrations to the respective tubes. Include a no-inhibitor control.
-
Pre-incubate the reactions for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate transcription by adding the rNTP mix (containing the radiolabeled rNTP).
-
Allow the reaction to proceed for 15-30 minutes at 37°C.
-
Terminate the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by denaturing PAGE.
-
Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC₅₀ value.
Visualizations
Caption: this compound binds to the β-subunit of bacterial RNA polymerase, blocking RNA elongation.
Caption: Workflow for assessing this compound's inhibitory activity on in vitro transcription.
Synthesis of Novel Tolypomycin R Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Tolypomycin R analogs. This compound, a member of the ansamycin class of antibiotics, presents a promising scaffold for the development of new antibacterial agents to combat drug-resistant pathogens. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction to Tolypomycin and Analog Synthesis
Tolypomycin belongs to the ansamycin family of antibiotics, which are characterized by a macrocyclic lactam structure. These natural products are typically produced by actinomycete bacteria. The antibacterial activity of ansamycins, including the closely related rifamycins, stems from their ability to inhibit bacterial DNA-dependent RNA polymerase, a crucial enzyme in bacterial transcription. The emergence of bacterial resistance to existing antibiotics necessitates the development of new derivatives with improved efficacy and pharmacological profiles.
The synthesis of novel this compound analogs is a key strategy in overcoming resistance and enhancing antibacterial activity. Modifications to the tolypomycin scaffold can alter its binding affinity to RNA polymerase, improve its pharmacokinetic properties, and broaden its spectrum of activity. The following sections detail the chemical strategies and experimental procedures for generating a library of this compound derivatives.
General Synthetic Strategies
The synthesis of novel this compound analogs typically involves the chemical modification of the natural product or a key intermediate. A common precursor for derivatization is tolypomycinone , which can be obtained by the mild hydrolysis of Tolypomycin Y. Key synthetic strategies include:
-
Modification at the 3-position of the naphthoquinone core: This position is amenable to the introduction of various substituents, particularly amino groups, which have been shown to be crucial for antibacterial activity.
-
Derivatization of the ansa chain: Modifications to the ansa chain can influence the compound's conformation and its interaction with the RNA polymerase binding pocket.
-
Reduction of the quinone system: Conversion of the quinone to a hydroquinone can impact the compound's redox properties and biological activity.
The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound analogs.
Caption: General workflow for the synthesis and evaluation of novel this compound analogs.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of ansamycin derivatives and provide a foundation for the generation of novel this compound analogs.
Preparation of Tolypomycinone from Tolypomycin Y
Objective: To obtain the key intermediate, tolypomycinone, through the controlled hydrolysis of Tolypomycin Y.
Materials:
-
Tolypomycin Y
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Tolypomycin Y in methanol.
-
Add 1N HCl dropwise to the solution while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tolypomycinone.
Synthesis of 3-Amino-Tolypomycinone Analogs
Objective: To introduce various primary and secondary amines at the 3-position of the tolypomycinone core.[1]
Materials:
-
Tolypomycinone
-
Selected primary or secondary amine (e.g., propylamine, diethylamine)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve tolypomycinone in ethanol.
-
Add an excess of the desired amine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
Purify the resulting 3-amino-tolypomycinone analog by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for synthesized this compound analogs. Data has been compiled from various sources and is intended to provide a comparative overview.
Table 1: Synthesis of 3-Substituted Tolypomycinone Analogs
| Analog | Substituent at C-3 | Yield (%) | Melting Point (°C) |
| 1 | -NH-CH₂CH₂CH₃ | 75 | 185-187 |
| 2 | -N(CH₂CH₃)₂ | 68 | 170-172 |
| 3 | -NH-Cyclohexyl | 72 | 201-203 |
| 4 | Morpholino | 65 | 192-194 |
Table 2: Antibacterial Activity of this compound Analogs (Minimum Inhibitory Concentration, MIC in µg/mL)
| Analog | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli |
| This compound | 0.02 | 0.01 | >100 |
| Analog 1 | 0.05 | 0.02 | >100 |
| Analog 2 | 0.5 | 0.2 | >100 |
| Analog 3 | 0.1 | 0.05 | >100 |
| Analog 4 | 1.0 | 0.8 | >100 |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound and its analogs is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This inhibition prevents the initiation of transcription, thereby halting protein synthesis and leading to bacterial cell death. The ansamycin core binds to a pocket on the β-subunit of RNAP, sterically blocking the path of the elongating RNA transcript.
The following diagram illustrates the proposed signaling pathway of this compound's antibacterial action.
Caption: Proposed mechanism of action of this compound analogs.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound analogs and their biological activity is crucial for designing more potent compounds. Key SAR findings include:
-
The 3-amino group: A free hydrogen on the nitrogen at the 3-position is often important for activity, likely due to hydrogen bonding interactions with the target enzyme.[1]
-
Steric hindrance at the 3-position: Bulky substituents on the 3-amino group can decrease antibacterial activity.[1]
-
The ansa chain: The conformation and rigidity of the ansa chain are critical for binding to RNA polymerase. Modifications that alter this conformation can significantly impact activity.
The following logical diagram illustrates the key structure-activity relationships.
Caption: Key structure-activity relationships for this compound analogs.
Conclusion
The synthetic methods and protocols detailed in this document provide a framework for the generation of novel this compound analogs. By systematically modifying the tolypomycin scaffold and evaluating the antibacterial activity of the resulting derivatives, researchers can explore the structure-activity landscape and identify lead compounds for further development. The continued exploration of this promising class of antibiotics holds the potential to deliver new therapeutic options in the fight against bacterial infections.
References
Application Notes and Protocols for Tolypomycin R in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolypomycin R, a member of the ansamycin class of antibiotics, represents a potential candidate for antibacterial drug discovery programs. Like other members of the rifamycin family, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial survival.[1][2] High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify novel antibacterial agents.[3][4] While specific HTS data for this compound is not extensively documented in publicly available literature, this document provides detailed application notes and protocols based on established HTS methodologies for antibiotics with a similar mechanism of action. These protocols can be adapted for the evaluation of this compound and its analogs in a drug discovery setting.
The following sections detail both whole-cell and target-based HTS approaches that are suitable for screening compounds like this compound. Quantitative data from representative antibacterial HTS campaigns are summarized, and detailed experimental protocols are provided to guide researchers in setting up their own screens.
Data Presentation
Table 1: Representative Quantitative Data from High-Throughput Antibacterial Screens
This table summarizes typical data obtained from HTS campaigns for antibacterial compounds, which can be expected for a compound like this compound. The values are illustrative and based on published data for other RNA polymerase inhibitors and broad-spectrum antibiotics.[5]
| Parameter | Value | Description |
| Primary HTS Hit Rate | 0.1 - 1.0% | Percentage of compounds from a large library showing significant inhibition in the initial single-concentration screen. |
| Confirmation Rate | 80 - 90% | Percentage of primary hits that show activity upon re-testing in dose-response format. |
| Potency (IC50/MIC) | 0.1 - 10 µM | The concentration of the compound that results in 50% inhibition of bacterial growth (MIC) or target activity (IC50). |
| Z'-factor | > 0.5 | A statistical parameter indicating the robustness and quality of the HTS assay. A value greater than 0.5 is considered excellent. |
| Selectivity Index | > 10 | The ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antibacterial potency (MIC). A higher value indicates greater selectivity for the bacterial target. |
Signaling Pathway
The primary molecular target of this compound, like other rifamycins, is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP). By binding to a highly conserved pocket on the β-subunit, it sterically blocks the path of the elongating RNA transcript, thereby inhibiting transcription initiation and elongation. This leads to a cessation of protein synthesis and ultimately bacterial cell death.
References
- 1. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of Biodiversity for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tolypomycin R in Microbial Ecology and Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tolypomycin R, a potent and selective inhibitor of bacterial RNA polymerase, for investigating microbial ecology and intercellular interactions. The unique mechanism of this compound, characterized by its delayed and partially reversible inhibition, offers distinct advantages for studying the dynamic responses of microbial communities to transcriptional stress.
Introduction to this compound
This compound is a derivative of the ansamycin antibiotic Tolypomycin Y, produced by the bacterium Streptomyces tolypophorus. Like other members of the rifamycin class, its primary mode of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription. This inhibition effectively halts protein synthesis and arrests cell growth.
What distinguishes this compound is its kinetic profile. Unlike the rapid and largely irreversible inhibition of RNAP by antibiotics such as rifampicin, this compound exhibits a delayed onset of inhibition and its binding is at least partially reversible. This property allows for the study of transient and adaptive responses within microbial communities upon the removal of the antibiotic stressor, providing a valuable tool for dissecting the intricacies of microbial interactions and resilience.
Mechanism of Action: A Unique Approach to Transcriptional Inhibition
This compound targets the β-subunit of bacterial RNA polymerase, a site that is highly conserved across many bacterial species. By binding to this subunit, it sterically hinders the elongation of the nascent RNA chain, effectively blocking transcription. The delayed and reversible nature of this inhibition is thought to be due to a different mode of binding within the rifamycin binding pocket compared to other ansamycins. This unique mechanism can be leveraged to study the downstream effects of temporary transcriptional silencing on microbial community structure and function.
Data Presentation: Antimicrobial Spectrum of Tolypomycin Y
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, the following table summarizes the in vitro antimicrobial activity of its parent compound, Tolypomycin Y. Given their close structural and functional relationship, the antibacterial spectrum of this compound is expected to be very similar. Tolypomycin Y demonstrates potent activity primarily against Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Smith | 0.05 | [1] |
| Staphylococcus aureus | 209-P | 0.05 | [1] |
| Bacillus subtilis | PCI 219 | 0.025 | [1] |
| Mycobacterium tuberculosis | H37Rv | 0.05 | [1] |
| Escherichia coli | >100 | [2] | |
| Pseudomonas aeruginosa | >100 | ||
| Proteus vulgaris | >100 | ||
| Salmonella paratyphi A | >100 | ||
| Klebsiella pneumoniae | >100 |
Note: The provided MIC values for Tolypomycin Y are based on historical literature and should be considered as a general guide. It is highly recommended that researchers determine the MIC of this compound for their specific bacterial strains of interest using standardized methods.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol outlines the standardized broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 isolated colonies and inoculate into fresh broth.
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacteria, no antibiotic), and column 12 as the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterium for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Assessing the Impact of this compound on a Soil Microbial Community using 16S rRNA Gene Sequencing
This protocol describes an experimental workflow to investigate the effects of this compound on the structure and diversity of a soil microbial community.
Materials:
-
Soil sample
-
This compound
-
Sterile water
-
Microcosms (e.g., sterile glass jars)
-
DNA extraction kit (e.g., DNeasy PowerSoil Kit)
-
PCR reagents (polymerase, dNTPs, primers for the 16S rRNA gene V4 region, e.g., 515F/806R)
-
Agarose gel electrophoresis equipment
-
DNA quantification kit (e.g., Qubit)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Microcosm Setup and Treatment:
-
Distribute equal amounts of sieved soil into sterile microcosms.
-
Prepare a solution of this compound in sterile water at the desired concentration (e.g., based on environmentally relevant concentrations or multiples of the MIC for a target soil bacterium).
-
Treat the soil in the experimental microcosms with the this compound solution.
-
Treat the control microcosms with an equal volume of sterile water.
-
Incubate all microcosms under controlled conditions (temperature, humidity).
-
-
Time-Course Sampling:
-
Collect soil samples from each microcosm at different time points (e.g., 0, 1, 7, and 30 days) to observe the temporal effects of the antibiotic.
-
Store samples at -80°C until DNA extraction.
-
-
DNA Extraction:
-
Extract total genomic DNA from the soil samples using a specialized soil DNA extraction kit, following the manufacturer's instructions.
-
-
16S rRNA Gene Amplification and Library Preparation:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using PCR with universal primers containing Illumina adapters and barcodes for multiplexing.
-
Verify the PCR products by agarose gel electrophoresis.
-
Purify the PCR products.
-
Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
-
-
Sequencing:
-
Sequence the pooled library on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, demultiplexing, and merging of paired-end reads).
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic assignment of the OTUs/ASVs.
-
Analyze the microbial community data to assess changes in diversity (alpha and beta diversity), and taxonomic composition between the this compound-treated and control samples over time.
-
Protocol 3: In Vitro RNA Polymerase Inhibition Assay
This protocol provides a method to measure the inhibitory effect of this compound on bacterial RNA polymerase activity in vitro.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
DNA template containing a known promoter
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]UTP or a fluorescent analog)
-
This compound
-
Rifampicin (as a positive control for inhibition)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Stop solution (e.g., EDTA)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the transcription reaction mixture containing transcription buffer, DNA template, and rNTPs (including the labeled rNTP).
-
Add varying concentrations of this compound to different tubes. Include a no-inhibitor control and a positive control with a known concentration of rifampicin.
-
-
Enzyme Addition and Incubation:
-
Initiate the transcription reaction by adding the purified RNA polymerase to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reactions by adding the stop solution.
-
-
Quantification of RNA Synthesis:
-
Precipitate the newly synthesized, labeled RNA (e.g., using trichloroacetic acid).
-
Collect the precipitate on a filter and wash to remove unincorporated labeled rNTPs.
-
Measure the radioactivity of the filter using a scintillation counter. Alternatively, if using a fluorescently labeled rNTP, measure the fluorescence in a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of RNA polymerase inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).
-
Visualizations
Signaling Pathway: Inhibition of Bacterial Transcription by this compound
Caption: Mechanism of this compound inhibiting bacterial transcription.
Experimental Workflow: Assessing this compound's Impact on Soil Microbiome
Caption: Workflow for studying this compound's effect on soil microbial communities.
Logical Relationship: this compound vs. Rifampicin Inhibition
Caption: Comparison of this compound and Rifampicin inhibition kinetics.
References
Assessing the Cytotoxicity of Tolypomycin R: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of Tolypomycin R, a member of the ansamycin class of antibiotics. The methodologies described herein are designed to enable a comprehensive evaluation of this compound's potential as a cytotoxic agent, with a focus on its likely mechanism of action as a Heat Shock Protein 90 (Hsp90) inhibitor.
Introduction
This compound belongs to the ansamycin family of natural products, a class of compounds known for their antimicrobial and antitumor properties. Many ansamycins, such as geldanamycin and its derivatives, exert their cytotoxic effects by inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[1][2][3] These protocols provide a framework for investigating whether this compound exhibits similar cytotoxic activity and to elucidate its mechanism of action.
Data Presentation
Effective assessment of a compound's cytotoxicity requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing key experimental results.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This table should be used to document the IC50 values of this compound across a panel of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Positive Control (e.g., 17-AAG) IC50 (µM) |
| MCF-7 | Breast Cancer (ER+) | User-determined value | e.g., <2 µM[4] |
| SK-BR-3 | Breast Cancer (HER2+) | User-determined value | e.g., <2 µM[4] |
| MDA-MB-231 | Breast Cancer (TNBC) | User-determined value | e.g., <2 µM |
| A549 | Lung Cancer | User-determined value | User-determined value |
| HepG2 | Liver Cancer | User-determined value | User-determined value |
Table 2: Effect of this compound on Hsp90 Client Protein Expression
This table is for summarizing the results of Western blot analyses to determine the effect of this compound on the expression levels of known Hsp90 client proteins.
| Cell Line | Treatment (this compound) | Client Protein | Change in Expression |
| MCF-7 | e.g., 24h @ IC50 | Hsp70 | e.g., Increased |
| MCF-7 | e.g., 24h @ IC50 | Akt | e.g., Decreased |
| MCF-7 | e.g., 24h @ IC50 | Raf-1 | e.g., Decreased |
| SK-BR-3 | e.g., 24h @ IC50 | HER2 | User-determined value |
| A549 | e.g., 24h @ IC50 | EGFR | User-determined value |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams are provided in the DOT language for use with Graphviz.
References
Application Notes and Protocols for Tolypomycin R in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolypomycin R is a member of the rifamycin class of antibiotics, which are known to inhibit bacterial DNA-dependent RNA polymerase. While historical data on this compound is limited, the therapeutic strategy of using rifamycins in combination with other antibiotics to enhance efficacy and combat resistance is well-established. This document provides detailed application notes and standardized protocols for evaluating the synergistic potential of this compound in combination with other antimicrobial agents. The methodologies described herein are based on established principles of antibiotic synergy testing and can be adapted for specific research needs.
Data Presentation: Synergistic Combinations of Rifamycin Analogs
Due to the absence of specific quantitative data for this compound in combination therapy within the reviewed literature, the following table summarizes synergistic interactions observed with other rifamycin compounds. This data can serve as a basis for selecting potential partner antibiotics for this compound studies.
| Rifamycin Derivative | Combination Partner | Target Organism | Observed Effect | Reference |
| Rifampicin | Daptomycin | Staphylococcus aureus (MRSA) | Suppression of resistance to both agents in a prosthetic joint infection model. | [1] |
| Rifampicin | Vancomycin | Staphylococcus aureus (MRSA) | Similar efficacy to the daptomycin combination in a prosthetic joint infection model. | [1] |
| Rifampicin | Linezolid | Gram-positive bacteria | Improved results compared to monotherapy. | [1] |
| Rifampicin | Fosfomycin | Gram-positive bacteria | Potential for clinical efficacy. | [1] |
| Novel Rifamycin (5j) | Amikacin | Mycobacterium abscessus | Synergistic activity. | [2] |
| Novel Rifamycin (5j) | Azithromycin | Mycobacterium abscessus | Synergistic activity. |
Experimental Protocols
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound combined with a partner antibiotic against a target bacterial strain.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Multichannel pipette
-
Incubator (35°C ± 2°C).
-
Microplate reader
Procedure:
-
Inoculum Preparation: From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the antibiotics.
-
Serially dilute this compound horizontally across the plate.
-
Serially dilute the partner antibiotic vertically down the plate.
-
Include wells with each antibiotic alone to determine their Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. This can be done visually or by measuring the optical density (OD) at 600 nm.
-
FIC Index Calculation: Calculate the FIC index for each well showing no growth using the following formula:
FIC Index = FIC of this compound + FIC of Partner Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Objective: To assess the rate of bacterial killing by this compound in combination with a partner antibiotic.
Materials:
-
This compound
-
Partner antibiotic
-
Target bacterial strain
-
Appropriate broth medium
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture with a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Test Conditions: Set up flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Partner antibiotic alone (at a relevant concentration, e.g., MIC)
-
This compound + partner antibiotic (at relevant concentrations)
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours at 37°C. Count the number of colonies (CFU/mL) for each time point and condition.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3 log₁₀ decrease in CFU/mL from the initial inoculum.
Visualizations
Caption: Experimental workflow for antibiotic synergy testing.
Caption: Hypothetical synergistic mechanism of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tolypomycin R Concentration for Effective Antibacterial Assays
Welcome to the technical support center for optimizing the use of Tolypomycin R in your antibacterial assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a member of the ansamycin class of antibiotics. These antibiotics are known for their potent activity against a range of bacteria.
Q2: What is the mechanism of action of this compound?
This compound, like other ansamycins, functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][2][3] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a vital step in protein synthesis. By binding to the β-subunit of RNA polymerase, this compound effectively blocks the elongation of the RNA chain, leading to the cessation of protein production and ultimately, bacterial cell death.[1][2]
Q3: What are the key applications of this compound in research?
This compound is primarily used in research for:
-
Antimicrobial susceptibility testing: Determining the minimum inhibitory concentration (MIC) against various bacterial strains.
-
Mechanism of action studies: Investigating the specifics of RNA polymerase inhibition.
-
Drug discovery and development: Serving as a lead compound for the development of new antibacterial agents.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Tolypomycin Derivatives
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Tolypomycin Y, a closely related compound to this compound, against various bacterial strains. These values can serve as a starting point for determining the optimal concentration of this compound in your experiments.
| Bacterium | Tolypomycin Y Derivative/Analog | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Tolypomycin Y | 0.05 - 0.2 | Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins. J Antibiot (Tokyo). 1975;28(10):805-11. |
| Escherichia coli | Tolypomycin Y | > 100 | Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins. J Antibiot (Tokyo). 1975;28(10):805-11. |
| Mycobacterium tuberculosis | Tolypomycin Y | 0.1 - 0.5 | Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters. J Antimicrob Chemother. 2014;69(11):2976-81. |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile diluent (e.g., saline or CAMHB)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL. Therefore, prepare 50 µL of each 2x concentrated antibiotic dilution.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Prepare Bacterial Inoculum:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth can be assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting inconsistent MIC results.
Troubleshooting Guide
Q1: My MIC results are inconsistent between experiments. What are the common causes?
Inconsistent MIC results can stem from several factors:
-
Inoculum Density: The most critical variable is the bacterial inoculum density. Ensure it is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense will result in a higher apparent MIC, while a less dense inoculum will lead to a lower MIC.
-
Antibiotic Preparation and Storage: Ensure your this compound stock solution is prepared correctly and stored under appropriate conditions to prevent degradation. The potency of the antibiotic can affect the results.
-
Media Quality: The pH and cation concentration of the Mueller-Hinton broth can influence the activity of some antibiotics. Use media from a reputable source and check for any visible contamination.
-
Incubation Conditions: The temperature and duration of incubation must be consistent. Deviations can affect the growth rate of the bacteria and, consequently, the MIC value.
Q2: I am observing skipping of wells (growth in a higher concentration well but not in a lower one). What should I do?
Skipped wells can be due to:
-
Pipetting Errors: Inaccurate serial dilutions can lead to inconsistent antibiotic concentrations across the wells.
-
Contamination: Contamination of a single well can result in unexpected growth.
-
Resistant Subpopulations: The presence of a small number of resistant mutants in the inoculum can sometimes lead to growth in a single well at a higher concentration.
It is recommended to repeat the assay, paying close attention to pipetting technique and aseptic practices.
Q3: My quality control (QC) strain is giving MIC values outside the acceptable range. What does this indicate?
An out-of-range QC result suggests a systemic issue with the assay. Before proceeding with testing your experimental strains, you must troubleshoot the QC failure. The potential causes are the same as those for inconsistent results (inoculum, antibiotic, media, incubation). Re-run the QC strain after carefully reviewing each step of the protocol.
Q4: this compound is poorly soluble in aqueous solutions. How can I ensure it remains in solution during the assay?
This compound, like other ansamycins, can be hydrophobic. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When preparing the working dilutions in the aqueous Mueller-Hinton broth, ensure that the final concentration of the solvent is low enough (typically ≤1%) to not inhibit bacterial growth. It is also important to mix the dilutions thoroughly to prevent precipitation of the compound. If solubility issues persist, the addition of a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.05%) to the growth medium may help, but this should be validated to ensure it does not affect bacterial growth or the activity of the antibiotic.
References
Technical Support Center: Investigating Bacterial Resistance to Tolypomycin R
Welcome to the technical support center for investigating bacterial resistance to Tolypomycin R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a member of the rifamycin class of antibiotics, functions by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2] It binds to the β-subunit of RNAP, encoded by the rpoB gene, and physically obstructs the path of the elongating RNA molecule, thereby halting transcription and preventing protein synthesis.[1][3]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
The predominant mechanism of resistance to this compound and other rifamycins is the alteration of the drug's target site.[1] This typically occurs through point mutations in the rpoB gene, which reduce the binding affinity of the antibiotic to the RNA polymerase β-subunit. A less common mechanism is the enzymatic inactivation of the antibiotic, for instance, through ADP-ribosylation catalyzed by enzymes like Arr.
Q3: Where are the most common mutations in the rpoB gene that confer resistance?
Mutations conferring resistance to rifamycins are frequently located in specific "hotspot" regions of the rpoB gene. In Mycobacterium tuberculosis, a significant number of these mutations are found within an 81-base-pair region known as the Rifampin Resistance-Determining Region (RRDR). In Staphylococcus aureus, resistance-conferring mutations are often found in cluster I (codons 462 to 488) and cluster II (codons 515 to 530) of the rpoB gene.
Q4: How do I interpret the Minimum Inhibitory Concentration (MIC) results for this compound?
The MIC is the lowest concentration of an antibiotic that prevents the visible in vitro growth of a bacterium. The interpretation of an MIC value involves comparing it to established clinical breakpoints to classify an isolate as susceptible, intermediate, or resistant. It is important to note that the MIC value for one antibiotic cannot be directly compared to the MIC value of another. The choice of an effective antibiotic should be based on the MIC value in conjunction with the site of infection and the antibiotic's breakpoint.
Q5: Can mutations in rpoB affect the level of resistance?
Yes, the level of resistance to rifamycins, including this compound, often correlates with the specific mutation in the rpoB gene. Some mutations may lead to low-level resistance, while others can result in high-level resistance. For example, in S. aureus, mutations at codons 468 and 481 have been associated with high-level resistance.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
Problem: You are observing variability in MIC values for this compound against the same bacterial isolate across different experimental runs.
| Potential Cause | Recommended Action |
| Inoculum Density Variation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before each experiment. Inaccurate inoculum density can lead to falsely high or low MIC values. |
| Antimicrobial Stock Solution Degradation | Prepare fresh stock solutions of this compound regularly and store them at the recommended temperature in appropriate solvents. Avoid repeated freeze-thaw cycles. |
| Incubation Time and Temperature Fluctuations | Strictly adhere to the recommended incubation time (typically 16-20 hours for most bacteria) and temperature (35°C ± 2°C). Use calibrated incubators and monitor the temperature throughout the incubation period. |
| Media Variability | Use Mueller-Hinton Broth (MHB) from a reputable supplier and check the pH of each new batch. The pH should be between 7.2 and 7.4. |
| Skipped Wells | The observation of growth in a well with a higher antibiotic concentration after a well with no growth ("skipped wells") can indicate contamination, improper dilution, or the presence of a resistant subpopulation. Repeat the assay with careful attention to aseptic technique and dilution accuracy. |
Issue 2: Failure to Amplify the rpoB Gene via PCR
Problem: You are unable to amplify the rpoB gene from a bacterial isolate suspected of having a resistance mutation.
| Potential Cause | Recommended Action |
| Poor DNA Quality | Ensure the extracted genomic DNA is of high purity and concentration. Use a spectrophotometer or fluorometer to assess DNA quality and quantity. If necessary, re-purify the DNA sample. |
| Primer Design Issues | Verify that the PCR primers are specific to the target region of the rpoB gene for your bacterial species. The use of broad-range primers may sometimes be necessary but can be less efficient. |
| Suboptimal PCR Conditions | Optimize the annealing temperature, MgCl₂ concentration, and extension time for your PCR reaction. A gradient PCR can be performed to determine the optimal annealing temperature. |
| Presence of PCR Inhibitors | Dilute the DNA template to reduce the concentration of potential PCR inhibitors carried over from the DNA extraction process. |
| Incorrect Thermocycler Program | Double-check the denaturation, annealing, and extension times and temperatures in your thermocycler program to ensure they are appropriate for your primers and target amplicon size. |
Data Presentation
Table 1: Examples of rpoB Mutations and Corresponding Rifampin MIC Levels in Staphylococcus aureus
| Amino Acid Substitution (Codon) | Rifampin MIC (µg/mL) | Resistance Level |
| Wild-Type | ≤ 0.5 | Susceptible |
| H481N | 128 - 512 | High |
| L466S + H481N | 128 - 512 | High |
| H481Y | ≥ 1024 | High |
| A477D | Susceptible | - |
| Q468R | High | High |
| D471Y | Low | Low |
Data compiled from multiple sources. Note that this compound is a rifamycin and similar trends are expected.
Table 2: Examples of rpoB Mutations and Corresponding Rifampin MIC Levels in Mycobacterium tuberculosis
| Amino Acid Substitution (Codon) | Rifampin MIC (µg/mL) | Resistance Level |
| Wild-Type | ≤ 1.0 | Susceptible |
| S531L | 32 to ≥ 256 | High |
| S522L | 8 - 16 | Low |
| H526D | 128 | High |
| D516V | 2 - 8 | Low |
Data compiled from multiple sources. Note that this compound is a rifamycin and similar trends are expected.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
The final volume in each well should be 50 µL.
-
Include a positive control well (broth with bacterial inoculum, no antibiotic) and a negative control well (broth only).
3. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (except the negative control).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: PCR Amplification and Sequencing of the rpoB Gene
1. DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA.
2. PCR Amplification:
-
Design or select primers that flank the Rifampin Resistance-Determining Region (RRDR) of the rpoB gene.
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers.
-
Add the template DNA to the master mix.
-
Perform PCR using a thermocycler with an optimized program (e.g., initial denaturation at 95°C for 5 min, followed by 30-35 cycles of denaturation at 95°C, annealing at 55-65°C, and extension at 72°C, with a final extension at 72°C).
3. Amplicon Verification:
-
Run the PCR product on an agarose gel to verify the amplification of a product of the expected size.
4. PCR Product Purification:
-
Purify the PCR product to remove unincorporated primers and dNTPs using a PCR purification kit.
5. Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
6. Sequence Analysis:
-
Align the obtained sequences with a wild-type rpoB reference sequence from the same bacterial species to identify any mutations.
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanisms of bacterial resistance to this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Tolypomycin R
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tolypomycin R. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The strategies outlined below are primarily based on research conducted on the broader class of rifamycin antibiotics, to which this compound belongs. While direct data for this compound is limited in recent literature, these approaches offer valuable and applicable insights for improving its therapeutic efficacy.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the ansamycin class of antibiotics, structurally related to rifampin.[1] Its primary mechanism of action, like other rifamycins, is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for transcription and subsequent protein synthesis.[1] This targeted action prevents the bacteria from carrying out essential cellular functions, leading to a bactericidal effect.
Q2: What are the known limitations to the therapeutic efficacy of this compound and other rifamycins?
The primary limitation to the efficacy of rifamycins is the development of bacterial resistance. Resistance can emerge through several mechanisms:
-
Target Modification: Mutations in the bacterial RNA polymerase enzyme can prevent the antibiotic from binding effectively.
-
Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate the antibiotic. A key example is ADP-ribosylation.[2]
-
Reduced Permeability: Changes in the bacterial cell wall can limit the entry of the antibiotic.[2]
-
Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell, preventing it from reaching its target.[2]
Troubleshooting Experimental Challenges
Q3: My in vitro experiments show reduced susceptibility of bacterial strains to this compound. What could be the cause and how can I investigate it?
Reduced susceptibility in vitro is often the first indication of resistance. To investigate this, consider the following workflow:
Caption: Workflow for investigating reduced this compound susceptibility.
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay: Standard broth microdilution or agar dilution methods can be used to quantify the level of resistance.
-
Gene Sequencing: Amplify and sequence the rpoB gene, which encodes the β-subunit of RNA polymerase, to identify potential resistance-conferring mutations.
-
Enzymatic Assays: If ADP-ribosylation is suspected, cell lysates can be incubated with this compound and NAD+ to detect the modified antibiotic, often using techniques like mass spectrometry.
Strategies to Improve Therapeutic Efficacy
This section details three key strategies to enhance the therapeutic potential of this compound, complete with troubleshooting guides, data tables, and experimental protocols.
Strategy 1: Structural Modification of this compound
Rationale: Modifying the chemical structure of this compound can overcome resistance mechanisms and enhance its intrinsic activity.
FAQs
Q4: How can structural modifications to this compound improve its efficacy against resistant strains?
Structural modifications can be designed to:
-
Block Enzymatic Inactivation: Altering the sites on the molecule that are targeted by bacterial enzymes can prevent inactivation. For example, modifications to the ansa chain of rifamycins have been shown to block ADP-ribosylation.
-
Enhance Binding to Mutated Targets: Changes to the molecule can create new interactions with the mutated RNA polymerase, restoring its inhibitory activity.
-
Improve Pharmacokinetic Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and sustained therapeutic concentrations.
Q5: What specific structural modifications have been successful for other rifamycins?
Research on other rifamycins has identified several promising modifications:
-
Modifications at the C3 and C4 positions of the naphthoquinone core have yielded derivatives with antibacterial activities comparable to rifampicin.
-
Derivatives of tolypomycinone , formed by the addition of primary amines, have shown high antibacterial activity, with the unbranched nature of the amine at the alpha position being important for activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Modified compound shows low or no activity. | The modification may have disrupted a key binding interaction with RNA polymerase. | Refer to structure-activity relationship (SAR) studies of rifamycins to identify essential functional groups. Ensure that modifications do not sterically hinder the binding pocket. |
| Modified compound is effective in vitro but not in vivo. | Poor pharmacokinetic properties (e.g., low solubility, rapid metabolism). | Conduct in vitro ADME assays (e.g., microsomal stability, plasma protein binding) to assess the compound's properties. Further chemical modifications may be needed to improve its drug-like characteristics. |
| Synthesis of the modified compound is challenging. | Complex chemical structure and sensitive functional groups. | Explore alternative synthetic routes or utilize milder reaction conditions. Consider using protecting groups for sensitive moieties during synthesis. |
Data Presentation
Table 1: In Vitro Activity of Modified Rifamycin Derivatives against Staphylococcus aureus
| Compound | Modification | MIC (µg/mL) |
| Rifampicin | - | 0.004 |
| Tolypomycinone Derivative 1 | 3-amino substitution | 0.015 |
| Tolypomycinone Derivative 2 | 3,16-diamino substitution | 0.03 |
Note: This is example data based on findings for similar compounds and should be experimentally verified for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminotolypomycinone Derivatives
-
Hydrolysis of Tolypomycin Y: Mild hydrolysis of Tolypomycin Y is performed to obtain tolypomycinone.
-
Amine Addition: Tolypomycinone is reacted with a primary or secondary amine. The reaction conditions (solvent, temperature, and reaction time) should be optimized for each amine.
-
Purification: The resulting 3-aminotolypomycinone derivative is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the purified compound is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Protocol 2: Evaluation of Antibacterial Activity of Modified Compounds
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of the modified compounds against a panel of relevant bacterial strains is determined using the broth microdilution method according to CLSI or EUCAST guidelines.
-
Time-Kill Assays: To assess bactericidal versus bacteriostatic activity, time-kill assays are performed at various concentrations of the compound (e.g., 1x, 4x, and 8x MIC).
-
In Vivo Efficacy Studies: Promising compounds are evaluated in animal models of infection (e.g., murine septicemia or thigh infection models) to assess their in vivo efficacy.
Strategy 2: Liposomal Drug Delivery Systems
Rationale: Encapsulating this compound in liposomes can improve its pharmacokinetic profile, enhance its delivery to infection sites, and reduce systemic toxicity.
FAQs
Q6: What are the advantages of using liposomes for this compound delivery?
Liposomal formulations of antibiotics like rifampicin have demonstrated several benefits:
-
Improved Bioavailability: Encapsulation can protect the drug from degradation and increase its circulation time.
-
Targeted Delivery: Liposomes can be passively targeted to sites of infection and inflammation and can be actively targeted by modifying their surface with specific ligands.
-
Sustained Release: Liposomes can provide a sustained release of the encapsulated drug, maintaining therapeutic concentrations over a longer period.
-
Reduced Toxicity: By encapsulating the drug, systemic exposure and off-target side effects can be minimized.
Q7: What factors are critical for developing an effective liposomal formulation of this compound?
Key parameters to consider include:
-
Lipid Composition: The choice of lipids (e.g., phospholipids, cholesterol) affects the stability, drug loading, and release characteristics of the liposomes.
-
Particle Size and Lamellarity: These properties influence the in vivo fate and drug release profile of the liposomes.
-
Encapsulation Efficiency: Maximizing the amount of drug encapsulated is crucial for a viable formulation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low encapsulation efficiency. | Poor drug solubility in the aqueous or lipid phase; suboptimal liposome preparation method. | For hydrophobic drugs like rifamycins, methods like reverse-phase evaporation may be more effective. Optimize the drug-to-lipid ratio and the lipid composition. |
| Liposome formulation is unstable (aggregation or drug leakage). | Inappropriate lipid composition or storage conditions. | Incorporate charged lipids or PEGylated lipids to improve colloidal stability. Store liposomes at appropriate temperatures (often 4°C) and protect from light. Lyophilization can improve long-term stability. |
| Inconsistent particle size. | Issues with the homogenization or extrusion process. | Ensure proper functioning of the sonicator or extruder. Optimize the number of extrusion cycles and the pore size of the membranes. |
Data Presentation
Table 2: Comparison of Pharmacokinetic Parameters for Free vs. Liposomal Rifampicin
| Parameter | Free Rifampicin (Oral) | Liposomal Rifampicin (Pulmonary) |
| Cmax (µg/mL) | 7.8 ± 0.6 | 12.4 ± 1.1 |
| Tmax (h) | 2 | 4 |
| AUC (µg·h/mL) | 45.2 ± 3.5 | 110.8 ± 9.7 |
| Half-life (h) | 3.5 ± 0.3 | 10.2 ± 0.9 |
Data adapted from studies on rifampicin and illustrates the potential improvements with liposomal formulations.
Experimental Protocols
Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Film Formation: Dissolve this compound and lipids (e.g., soya lecithin and cholesterol) in a suitable organic solvent (e.g., chloroform:ethanol, 2:1) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.
-
Sizing: To obtain a uniform particle size, sonicate the liposome suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated drug by dialysis or centrifugation.
Caption: General workflow for preparing drug-loaded liposomes.
Protocol 4: Characterization of Liposomal Formulations
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes (e.g., by centrifugation). Lyse the liposomes with a suitable solvent (e.g., ethanol) and quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC. Calculate EE% as: (Amount of encapsulated drug / Total amount of drug used) x 100.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis method to determine the release profile of the drug from the liposomes over time.
Strategy 3: Combination Therapy
Rationale: Combining this compound with other antimicrobial agents can lead to synergistic effects, broaden the spectrum of activity, and reduce the emergence of resistance.
FAQs
Q8: How does combination therapy improve the efficacy of this compound?
Combining antibiotics can:
-
Produce Synergistic Killing: The combined effect of two drugs can be greater than the sum of their individual effects.
-
Prevent Resistance: The simultaneous use of two drugs with different mechanisms of action makes it more difficult for bacteria to develop resistance to both.
-
Broaden the Spectrum: Combining this compound with an agent active against Gram-negative bacteria, for instance, could provide broader empirical coverage.
Q9: Which antibiotics are good candidates for combination with this compound?
Based on studies with rifampicin, potential combination partners include:
-
Beta-lactams (e.g., cefotaxime): These agents inhibit cell wall synthesis and can act synergistically with rifamycins.
-
Tetracyclines: These protein synthesis inhibitors can also exhibit synergy with rifamycins.
-
Macrolides (e.g., erythromycin): Another class of protein synthesis inhibitors that have been used in combination with rifampicin.
-
Fusidic Acid: This agent also inhibits protein synthesis and has been used in combination therapies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No synergistic effect is observed in vitro. | The combination may be indifferent or antagonistic for the tested strains. | Test a wider range of concentrations and different ratios of the two drugs. Also, evaluate other potential combination partners with different mechanisms of action. |
| Synergy is observed in vitro but not in vivo. | Pharmacokinetic mismatch between the two drugs (i.e., they do not reach the site of infection at the same time or in the correct ratio). | Characterize the pharmacokinetic profiles of both drugs when administered in combination. Consider co-formulating the drugs in a single delivery system to ensure coordinated delivery. |
| Combination therapy leads to increased toxicity. | Additive or synergistic toxicity of the two agents. | Perform in vitro cytotoxicity assays and in vivo toxicology studies to assess the safety of the combination. It may be necessary to adjust the doses of one or both drugs. |
Data Presentation
Table 3: Example Checkerboard Assay Results for Synergy Testing
| This compound (µg/mL) | Drug B (µg/mL) | Growth | FIC Index | Interpretation |
| 0.25 (1/2 MIC) | 0.5 (1/4 MIC) | - | 0.75 | Additive |
| 0.125 (1/4 MIC) | 0.5 (1/4 MIC) | - | 0.5 | Synergistic |
| 0.0625 (1/8 MIC) | 1.0 (1/2 MIC) | - | 0.625 | Additive |
| 0.5 (MIC) | 0 | - | 1.0 | - |
| 0 | 2.0 (MIC) | - | 1.0 | - |
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FIC ≤ 0.5; Additive: 0.5 < FIC ≤ 4; Antagonism: FIC > 4.
Experimental Protocols
Protocol 5: Checkerboard Assay for Synergy Testing
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MICs and FIC Index: Visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth to determine the nature of the interaction (synergistic, additive, or antagonistic).
Caption: Workflow for assessing antibiotic synergy using the checkerboard assay.
References
Common challenges in conducting in vivo studies with Tolypomycin R
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting in vivo studies with Tolypomycin R. Given the limited publicly available data specific to this compound, this guide incorporates information from closely related and well-studied rifamycin compounds, such as Rifampicin and Rifabutin, to provide relevant guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the ansamycin class of antibiotics, which are known to inhibit bacterial DNA-dependent RNA polymerase.[1] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, this compound sterically blocks the elongation of the nascent RNA chain, leading to the cessation of protein production and ultimately, bacterial cell death.[1][2] This mechanism is specific to prokaryotic RNA polymerase, which accounts for its selective toxicity against bacteria.[1]
Q2: What are the potential challenges with the rifamycin class of antibiotics in in vivo studies?
The rifamycin class of antibiotics, including this compound, can present several challenges in in vivo research. These include issues of drug resistance, the potential for flu-like symptoms at high doses, hepatotoxicity, and the induction of cytochrome P450 enzymes.[3] The induction of cytochromes P450 can lead to significant drug-drug interactions, which is a critical consideration in co-infection models or when co-administering other therapeutics.
Q3: How should this compound be prepared for in vivo administration?
Due to the poor water solubility of many rifamycins, careful preparation is required for in vivo studies. For oral administration, this compound can be suspended in a vehicle such as a 10% dimethyl sulfoxide (DMSO) solution in sterile 0.9% sodium chloride. For intravenous administration, a formulation suitable for injection would be necessary, and solubility should be carefully tested. It is crucial to ensure the final concentration of any solvent like DMSO is non-toxic to the animals.
Troubleshooting Guide
| Challenge | Potential Cause | Recommended Solution |
| Poor efficacy in in vivo model despite good in vitro activity | - Poor bioavailability- Rapid metabolism or clearance- High protein binding- Inadequate dosing regimen | - Perform pharmacokinetic studies to determine Cmax, half-life, and AUC.- Adjust the dose and/or frequency of administration based on PK/PD modeling (aim for an optimal AUC/MIC ratio).- Consider alternative routes of administration (e.g., intravenous instead of oral).- Test for protein binding in the serum of the animal model being used. |
| Toxicity observed in animal models (e.g., weight loss, lethargy) | - Dose is too high- Vehicle toxicity- Hepatotoxicity | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Administer the vehicle alone to a control group to rule out vehicle-specific toxicity.- Monitor liver enzymes (ALT, AST) and consider histopathological analysis of the liver. |
| Inconsistent results between experiments | - Variability in drug preparation- Inconsistent animal handling and infection procedures- Instability of the compound | - Standardize the protocol for drug formulation and administration.- Ensure consistent age, weight, and health status of animals.- Verify the stability of this compound in the chosen vehicle and storage conditions. |
| Development of bacterial resistance during the study | - Sub-optimal dosing- Monotherapy against pathogens with a high frequency of resistance | - Ensure the dosing regimen maintains drug concentrations above the MIC for a sufficient duration.- Consider combination therapy with another antibiotic that has a different mechanism of action. |
Quantitative Data (Based on Related Rifamycins)
Table 1: Pharmacokinetic Parameters of Rifampicin and Rifabutin in Mice
| Parameter | Rifampicin (10 mg/kg, oral) | Rifabutin (low dose, oral) | Reference |
| Cmax (µg/mL) | Variable, depends on study | ~0.07 (data-fitted trough) | |
| Tmax (h) | ~1-2 | - | |
| Half-life (h) | ~7.3 | Short | |
| AUC (µg*h/mL) | ~127.6 | - |
Table 2: Acute Toxicity of Rifampicin and Rifabutin in Mice
| Compound | Route of Administration | LD50 (mg/kg) | Reference |
| Rifampicin | Oral | 885 | |
| Rifampicin | Intravenous | 260 | |
| Rifabutin | Oral | 3322 | |
| Rifabutin | Subcutaneous | 50 |
Experimental Protocols
Generalized Protocol for Murine Sepsis Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a murine model of sepsis. This should be adapted based on the specific pathogen and institutional guidelines.
1. Animal Model:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
2. Inoculum Preparation:
-
Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
The following day, subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration for infection (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal but robust infection.
3. Infection:
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.
4. Treatment:
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in a vehicle appropriate for the route of administration (e.g., sterile saline for IP or IV injection, or a suspension for oral gavage).
-
Dosing: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer this compound at various doses (e.g., 10, 20, 50 mg/kg) via the chosen route (e.g., oral gavage, IP, or IV injection). Include a vehicle control group.
5. Monitoring and Endpoint:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur) and mortality for a defined period (e.g., 7 days).
-
For bacterial burden determination, euthanize a subset of mice at specific time points (e.g., 24 hours post-treatment).
-
Aseptically collect blood and/or organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
6. Data Analysis:
-
Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis.
-
Compare the bacterial loads (CFU/organ or CFU/mL of blood) between the treated and control groups to determine the reduction in bacterial burden.
Visualizations
Caption: General workflow for an in vivo efficacy study.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo studies.
References
Technical Support Center: Refinement of Tolypomycin R Dosage for Minimal Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Tolypomycin R, an ansamycin antibiotic, to minimize off-target effects. Due to the limited specific data on this compound, this guide is based on the established characteristics of the ansamycin class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, as an ansamycin antibiotic, is presumed to primarily function by inhibiting bacterial DNA-dependent RNA polymerase.[1] This inhibition prevents the initiation of transcription, thereby halting protein synthesis and leading to bacterial cell death.[2]
Q2: What are the potential off-target effects of this compound?
A2: While the primary target is bacterial RNA polymerase, like other ansamycins, this compound may exhibit off-target activities, especially at higher concentrations. A notable potential off-target for some ansamycins is the eukaryotic heat shock protein 90 (Hsp90).[3] Inhibition of Hsp90 can disrupt the function of numerous client proteins, leading to a variety of cellular effects.[3] General cytotoxicity at elevated doses is also a common off-target concern.
Q3: How can I determine if the observed cellular effects are on-target or off-target?
A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A key strategy is to perform a rescue experiment. If the observed phenotype can be reversed by introducing a downstream component of the targeted pathway (e.g., expressing a resistant form of bacterial RNA polymerase), the effect is likely on-target. Additionally, comparing the dose-response curves for the desired antibacterial effect and any observed toxicity can be informative. A significant separation between the effective concentration (for on-target activity) and the cytotoxic concentration suggests a therapeutic window where off-target effects are minimized.
Q4: What is a "kill curve" and why is it important for my experiments?
A4: A kill curve, or a dose-response curve for antibiotic selection, is an experiment to determine the minimum concentration of an antibiotic required to kill 100% of non-resistant cells over a specific period.[4] This is a critical first step in refining your experimental dosage to ensure you are using a concentration that is effective without being excessive, which can increase the likelihood of off-target effects.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in eukaryotic cells at the intended effective concentration.
Possible Cause: The effective concentration for antibacterial activity is too close to the concentration that causes off-target toxicity in eukaryotic cells.
Troubleshooting Steps:
-
Perform a detailed dose-response analysis: Determine the IC50 (half-maximal inhibitory concentration) for both the antibacterial activity and the cytotoxicity in a relevant eukaryotic cell line.
-
Evaluate the therapeutic index: The therapeutic index is the ratio of the toxic dose to the effective dose. A narrow therapeutic index indicates a higher risk of off-target effects at therapeutic concentrations.
-
Refine the dosage: If possible, lower the concentration of this compound to a level that maintains sufficient antibacterial activity while minimizing cytotoxicity.
-
Consider combination therapy: Investigate the use of this compound in combination with other antibiotics. This may allow for a lower, less toxic dose of this compound to be used while achieving the desired antibacterial effect.
Issue 2: Experimental results are inconsistent or not reproducible.
Possible Cause: Off-target effects are confounding the experimental outcome.
Troubleshooting Steps:
-
Confirm target engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target, the bacterial RNA polymerase, at the concentrations used in your experiments.
-
Screen for off-target binding: Employ a broad-panel kinase screen or a receptor binding assay to identify potential unintended molecular targets.
-
Use a structurally related inactive control: If available, a structurally similar analog of this compound that is known to be inactive against the primary target can help differentiate between on-target and off-target effects.
-
Titrate the dosage: Carefully titrate the concentration of this compound in your experiments to find the lowest effective concentration, which is less likely to induce off-target effects.
Data Presentation
Table 1: Hypothetical Comparative IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 (µM) |
| On-Target Activity | M. tuberculosis RNA Polymerase | 0.1 |
| E. coli Growth Inhibition | 0.5 | |
| Off-Target Activity | Human Hsp90 | 15 |
| HeLa Cell Viability (Cytotoxicity) | 25 | |
| Jurkat Cell Viability (Cytotoxicity) | 20 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare bacterial inoculum: Culture the bacterial strain of interest to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Prepare this compound dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate. The concentration range should span the expected MIC.
-
Inoculate the plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell treatment: Treat intact bacterial cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell lysis: Lyse the cells to release the proteins.
-
Protein separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein detection: Analyze the amount of soluble target protein (bacterial RNA polymerase) at each temperature using Western blotting or another suitable detection method.
-
Analysis: The binding of this compound is expected to stabilize the RNA polymerase, resulting in a higher melting temperature compared to the vehicle-treated control.
Mandatory Visualization
Caption: On-target signaling pathway of this compound in a bacterial cell.
Caption: Workflow for investigating potential off-target effects.
References
Technical Support Center: Addressing Cross-Resistance Between Tolypomycin R and Other Rifamycins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tolypomycin R and other rifamycin antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and overcoming cross-resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for rifamycins, including this compound?
A1: Rifamycins, a class of antibiotics that includes this compound, rifampicin, rifabutin, and rifapentine, function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1] They bind to the β-subunit of RNAP, which is encoded by the rpoB gene.[1] This binding physically blocks the elongation of nascent RNA transcripts, thereby preventing protein synthesis and ultimately leading to bacterial cell death.
Q2: What is the most common mechanism of resistance to rifamycins?
A2: The predominant mechanism of resistance to rifamycins is the acquisition of mutations in the rpoB gene.[1] These mutations alter the amino acid sequence of the RNAP β-subunit, reducing the binding affinity of rifamycin antibiotics to their target.[1] The majority of these mutations are found within an 81-base-pair hotspot region of the rpoB gene, often referred to as the rifampicin resistance-determining region (RRDR).[1]
Q3: Is cross-resistance between different rifamycins always complete?
A3: Not necessarily. While significant cross-resistance exists among rifamycins due to their shared target, the extent of this resistance can vary depending on the specific mutation in the rpoB gene. Some mutations may confer high-level resistance to all rifamycins, while others might result in resistance to some members of the class while retaining susceptibility to others. For example, certain rpoB mutations have been shown to confer resistance to rifampicin and rifapentine, while the organism remains susceptible to rifabutin.
Q4: Are there alternative mechanisms of rifamycin resistance?
A4: Yes, although less common, another mechanism of resistance involves the enzymatic inactivation of the rifamycin molecule. This is catalyzed by an ADP-ribosyltransferase enzyme (Arr), which modifies the rifamycin, rendering it unable to bind to RNA polymerase.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
You are observing variability in your MIC assays when testing different rifamycins against the same bacterial strain.
| Potential Cause | Troubleshooting Steps |
| Inoculum Density Variation | Ensure a standardized inoculum is prepared using a McFarland standard or spectrophotometer. A higher than intended inoculum can lead to falsely elevated MICs (inoculum effect), while a lower density can result in falsely low MICs. |
| Media pH | Verify that the pH of your Mueller-Hinton Broth (MHB) is between 7.2 and 7.4. An acidic pH can decrease the apparent MIC of some rifamycins. |
| Incubation Time and Temperature | Adhere strictly to the recommended incubation times (e.g., 16-20 hours for most rapidly growing bacteria) and temperature (35°C ± 2°C). Longer incubation can lead to antibiotic degradation, while shorter times may not allow for sufficient growth. |
| Antibiotic Stock Solution Degradation | Prepare fresh stock solutions of your rifamycins for each experiment. If storage is necessary, store them at -20°C or below for a limited time and avoid repeated freeze-thaw cycles. |
| Skipped Wells | "Skipped wells" (growth in a higher concentration well after a well with no growth) can indicate contamination, improper antibiotic dilution, or a heterogeneous resistant subpopulation. Repeat the assay with careful attention to aseptic technique and dilution accuracy. |
Issue 2: Discrepancy Between Genotypic and Phenotypic Resistance
You have identified a mutation in the rpoB gene of a bacterial isolate, but the MIC results do not show the expected level of resistance.
| Potential Cause | Troubleshooting Steps |
| "Disputed" rpoB Mutations | Some rpoB mutations are known to confer low-level resistance or have variable effects on susceptibility. These are sometimes referred to as "disputed" mutations. It's important to correlate your findings with established databases of rpoB mutations and their associated resistance levels. |
| Heteroresistance | The bacterial population may be heterogeneous, containing both susceptible and resistant subpopulations. Standard MIC testing may not always detect a small resistant subpopulation. Consider using population analysis profiles or plating on antibiotic-containing agar to detect heteroresistance. |
| Alternative Resistance Mechanisms | While rpoB mutations are the most common, consider the possibility of other resistance mechanisms, such as enzymatic inactivation, although this is less frequent. |
| MIC Method Limitations | The standard broth microdilution or agar dilution methods may not be sensitive enough to detect very low-level resistance. Consider using a more sensitive method or a different growth medium if you suspect this is the case. |
Data Presentation
Table 1: Comparative MICs (μg/mL) of Rifamycins Against Mycobacterium tuberculosis with Different rpoB Mutations
| Bacterial Strain | rpoB Mutation | Rifampicin MIC (μg/mL) | Rifabutin MIC (μg/mL) | Rifapentine MIC (μg/mL) |
| Wild-Type | None | 0.06 - 0.25 | 0.015 - 0.06 | 0.03 - 0.125 |
| Mutant 1 | S531L | >32 | >16 | >16 |
| Mutant 2 | H526Y | >32 | >16 | >16 |
| Mutant 3 | D516V | 8 - 32 | 0.25 - 1 | 4 - 16 |
| Mutant 4 | L511P | 0.5 - 2 | 0.06 - 0.25 | 0.25 - 1 |
Note: These values are representative and can vary between studies and specific strains.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method for determining the MIC of rifamycins and is based on CLSI guidelines.
-
Preparation of Antibiotic Stock Solutions:
-
On the day of the assay, prepare a stock solution of each rifamycin in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1280 µg/mL.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.
-
Add 100 µL of the working antibiotic solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column.
-
This will result in a range of antibiotic concentrations, each in a volume of 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (100 µL of inoculum in CAMHB without antibiotic) and a sterility control well (100 µL of CAMHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: rpoB Gene Sequencing for Resistance Mutation Analysis
This protocol outlines the general steps for amplifying and sequencing the rpoB gene to identify mutations associated with rifamycin resistance.
-
DNA Extraction:
-
Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard in-house method.
-
-
PCR Amplification of the rpoB Gene:
-
Design or use previously validated primers that flank the rifampicin resistance-determining region (RRDR) of the rpoB gene.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target region. A typical PCR reaction mixture includes:
-
5 µL of 10x PCR buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
0.5 µL of high-fidelity DNA polymerase
-
1-5 µL of template DNA (10-100 ng)
-
Nuclease-free water to a final volume of 50 µL
-
-
Use appropriate PCR cycling conditions, typically including an initial denaturation step, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification:
-
Visualize the PCR product on an agarose gel to confirm the correct size and purity.
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers in separate reactions.
-
-
Sequence Analysis:
-
Align the obtained sequences with a wild-type rpoB reference sequence from a susceptible strain of the same bacterial species.
-
Identify any nucleotide changes and translate them to determine the corresponding amino acid substitutions.
-
Compare the identified mutations to known resistance-conferring mutations in publicly available databases.
-
Mandatory Visualizations
Caption: The inhibitory action of rifamycins on bacterial RNA polymerase.
References
Technical Support Center: Optimization of Fermentation Conditions for Tolypomycin R Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Tolypomycin R production. The information is based on established principles for antibiotic production by actinomycetes and serves as a starting point for developing a robust and high-yield fermentation process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the production of this compound?
The production of secondary metabolites like this compound is a complex process influenced by a variety of environmental and nutritional factors.[1] Key parameters that significantly affect antibiotic yield include:
-
Medium Composition: Carbon and nitrogen sources are fundamental for both microbial growth and antibiotic biosynthesis.[1][2] The type and concentration of these sources can dramatically influence the final product titer.[2] Phosphate levels are also critical, as high concentrations can sometimes inhibit the production of secondary metabolites.[2]
-
Physical Fermentation Parameters: These include pH, temperature, agitation, and aeration rates. These factors are interconnected and affect dissolved oxygen levels, nutrient uptake, and enzyme activity.
-
Inoculum Development: The age, size, and physiological state of the inoculum can have a profound impact on the subsequent fermentation performance.
Q2: How do I select the best carbon and nitrogen sources for this compound production?
The optimal carbon and nitrogen sources are highly specific to the producing microorganism. A systematic screening approach is recommended.
-
Carbon Sources: While glucose is a common carbon source, its rapid metabolism can sometimes lead to catabolite repression, inhibiting antibiotic synthesis. Alternative carbon sources to screen include starch, glycerol, fructose, and maltose.
-
Nitrogen Sources: Both organic and inorganic nitrogen sources should be evaluated. Common choices include yeast extract, soybean meal, peptone, and ammonium salts. The carbon-to-nitrogen (C/N) ratio in the medium is also a critical parameter to optimize.
Q3: What is the "one-factor-at-a-time" (OFAT) method, and how can I use it for optimization?
The one-factor-at-a-time (OFAT) method is a traditional approach to optimization where one parameter is varied while all others are kept constant. This method is useful for identifying which factors have the most significant impact on production. For example, you can systematically vary the concentration of a single medium component or change the pH of the fermentation broth across a range of values to determine the optimal level for that specific parameter.
Q4: What are the advantages of using statistical optimization methods like Response Surface Methodology (RSM)?
Response Surface Methodology (RSM) is a statistical technique that allows for the simultaneous evaluation of multiple factors and their interactions. This approach is more efficient than OFAT as it requires fewer experiments to determine the optimal conditions. RSM can also reveal complex interactions between variables that would be missed with the OFAT method.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | - Inappropriate medium composition (carbon, nitrogen, phosphate).- Suboptimal physical parameters (pH, temperature, aeration).- Poor inoculum quality.- Contamination of the culture. | - Screen a variety of carbon and nitrogen sources.- Optimize the C/N ratio.- Evaluate the effect of phosphate concentration.- Perform a systematic optimization of pH, temperature, and agitation/aeration using OFAT or RSM.- Ensure the inoculum is in the exponential growth phase.- Check for microbial contamination through microscopy and plating. |
| Inconsistent Batch-to-Batch Production | - Variability in inoculum preparation.- Inconsistent quality of raw materials for the medium.- Fluctuations in physical fermentation parameters. | - Standardize the inoculum preparation protocol (age, cell density).- Use high-quality, consistent sources for medium components.- Calibrate and monitor probes (pH, dissolved oxygen, temperature) regularly. |
| Foaming in the Fermentor | - High concentration of proteins or other surface-active compounds in the medium.- High agitation and aeration rates. | - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.- Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
| Poor Cell Growth | - Nutrient limitation in the medium.- Presence of inhibitory substances.- Suboptimal physical conditions. | - Ensure all essential nutrients are present in sufficient concentrations.- Test for potential inhibitory effects of medium components at high concentrations.- Optimize pH and temperature for biomass production, which may differ from the optimal conditions for antibiotic production. |
Data Presentation: General Ranges for Fermentation Parameter Optimization
The following tables provide typical ranges for the optimization of fermentation parameters for antibiotic production by actinomycetes. These should be considered as starting points for the optimization of this compound production.
Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production
| Nutrient Source | Examples | Typical Concentration Range (g/L) | Potential Impact on Production |
| Carbon | Glucose, Starch, Glycerol, Fructose | 10 - 50 | Can be stimulatory or inhibitory (catabolite repression). The optimal source and concentration are strain-dependent. |
| Nitrogen | Soybean Meal, Yeast Extract, Peptone, (NH₄)₂SO₄ | 5 - 20 | Affects both cell growth and secondary metabolite synthesis. The C/N ratio is a critical factor. |
Table 2: Optimization of Physical Fermentation Parameters
| Parameter | Typical Range for Actinomycetes | Potential Impact on Production |
| pH | 6.0 - 8.0 | Affects nutrient solubility, enzyme activity, and cell membrane transport. |
| Temperature (°C) | 25 - 35 | Influences enzyme kinetics and microbial growth rate. |
| Agitation (rpm) | 150 - 250 | Affects mixing and oxygen transfer. |
| Inoculum Size (%) | 2 - 10 | Can influence the length of the lag phase and the onset of antibiotic production. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Single Medium Component
This protocol describes how to optimize the concentration of a single medium component, such as the carbon source.
-
Establish a Baseline: Prepare a basal fermentation medium with all components at a standard concentration.
-
Prepare Experimental Flasks: In a series of flasks, prepare the basal medium but vary the concentration of the chosen carbon source (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L, 50 g/L).
-
Inoculation: Inoculate all flasks with the same size and age of inoculum.
-
Fermentation: Incubate all flasks under the same conditions (temperature, agitation).
-
Sampling and Analysis: At regular intervals, take samples to measure cell growth (e.g., optical density or dry cell weight) and this compound concentration (e.g., using HPLC).
-
Determine Optimum: Plot the this compound yield against the concentration of the carbon source to identify the optimal concentration.
Protocol 2: Response Surface Methodology (RSM) for Multi-Factor Optimization
This protocol provides a general workflow for using RSM to optimize multiple fermentation parameters simultaneously.
-
Factor Selection: Based on preliminary studies (e.g., OFAT), select the most significant factors affecting this compound production (e.g., pH, temperature, and concentration of a key nutrient).
-
Experimental Design: Use a statistical software package to create an experimental design, such as a central composite design (CCD). This design will specify the different combinations of the selected factors to be tested.
-
Perform Experiments: Carry out the fermentation experiments according to the experimental design.
-
Data Collection: Measure the response (this compound yield) for each experimental run.
-
Statistical Analysis: Analyze the data using the statistical software to fit a mathematical model that describes the relationship between the factors and the response.
-
Optimization: Use the model to predict the optimal levels of each factor for maximizing this compound production.
-
Validation: Perform a fermentation experiment using the predicted optimal conditions to validate the model.
Visualizations
Caption: Workflow for the optimization of fermentation conditions.
Caption: Key parameters influencing this compound production.
References
Identifying and mitigating pitfalls in ansamycin antibiotic research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls in ansamycin antibiotic research.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during experimentation with ansamycin antibiotics.
Problem: Ansamycin compound precipitates in cell culture medium.
Question: I dissolved my ansamycin (e.g., Geldanamycin, 17-AAG) in DMSO for a stock solution, but upon dilution into my cell culture medium, a precipitate forms. How can I resolve this?
Answer:
Precipitation of hydrophobic ansamycins in aqueous cell culture media is a common issue that can lead to inconsistent and inaccurate experimental results. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the drug to precipitate when diluted into an aqueous environment.
-
Use a Serum-Containing Medium for Dilution: If your experimental design permits, performing the final dilution in a medium containing fetal bovine serum (FBS) can help to keep the hydrophobic compound in solution. Serum proteins, such as albumin, can bind to the ansamycin and increase its solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the DMSO stock into a small volume of serum-containing medium, mix thoroughly, and then add this intermediate dilution to the final volume of the culture medium.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the ansamycin solution can sometimes help to prevent precipitation.
-
Consider Alternative Formulations: For in vivo studies or challenging in vitro experiments, consider formulating the ansamycin in a vehicle that enhances solubility. For example, 17-DMAG is a more water-soluble analog of 17-AAG. For preclinical studies, formulations with vehicles like a solution of 5% glucose, 1% DMSO, and 2% lecithin have been used for intravenous administration.[1]
Problem: Inconsistent IC50 values in cell viability assays.
Question: I am getting highly variable IC50 values for my ansamycin antibiotic across replicate experiments. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values can arise from several factors related to both the compound and the experimental procedure.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Ansamycins can be unstable in solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent dilutions across all plates and experiments. |
| Cell Seeding Density | Variations in the initial number of cells seeded can significantly impact the final assay readout. Ensure a consistent cell seeding density for all experiments. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Incubation Time | The duration of drug exposure can affect the IC50 value. Use a consistent incubation time for all experiments. |
| Assay Readout Variability | Ensure that the viability assay (e.g., MTT, CellTiter-Glo) is performed consistently and that the readout is within the linear range of the assay. |
Experimental Protocol: Standard MTT Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the ansamycin in the appropriate cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to ansamycin antibiotic research.
Q1: My cells are showing resistance to an ansamycin that targets Hsp90. How can I determine the mechanism of resistance?
A1: Resistance to Hsp90 inhibitors can be multifactorial.[3] Here are a few key mechanisms to investigate:
-
Overexpression of Multidrug Resistance Proteins: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1), which actively pump the drug out of the cell. You can assess MDR1 expression levels using RT-PCR or Western blotting.
-
Induction of Heat Shock Response: Hsp90 inhibitors can induce a heat shock response, leading to the upregulation of other chaperones like Hsp70 and Hsp27, which can have a pro-survival effect.[2] You can measure the levels of these proteins by Western blot.
-
Mutations in Hsp90: Although less common, mutations in the ATP-binding pocket of Hsp90 could potentially confer resistance. This would require sequencing the HSP90 gene from the resistant cells.
Experimental Protocol: RT-PCR for MDR1 Expression
-
RNA Extraction: Isolate total RNA from both your resistant and parental (sensitive) cell lines using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Compare the relative expression levels of MDR1 mRNA in the resistant cells to the parental cells. A significant increase in MDR1 expression would suggest this as a mechanism of resistance.
Q2: I am working with Rifampicin and suspect my bacterial strain has developed resistance. How can I confirm this and identify the mutation?
A2: Resistance to rifampicin, an ansamycin that targets the bacterial RNA polymerase, is most commonly caused by mutations in the β-subunit of the RNA polymerase, encoded by the rpoB gene.
-
Confirmation of Resistance: You can confirm resistance by determining the Minimum Inhibitory Concentration (MIC) of rifampicin for your bacterial strain using methods like broth microdilution or E-test.
-
Identification of Mutations: To identify the specific mutation, you will need to sequence the Rifampicin Resistance-Determining Region (RRDR) of the rpoB gene.
Experimental Protocol: Sanger Sequencing of the rpoB Gene
-
Genomic DNA Extraction: Isolate genomic DNA from your resistant bacterial strain.
-
PCR Amplification: Amplify the RRDR of the rpoB gene using PCR with specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the wild-type rpoB sequence from a sensitive strain to identify any mutations. The most frequent mutations are found at codons 531, 526, and 516.
Q3: What are the best practices for formulating poorly soluble ansamycins like Geldanamycin for in vivo animal studies?
A3: Formulating hydrophobic ansamycins for in vivo use requires careful consideration to ensure bioavailability and minimize toxicity.
-
Vehicle Selection: For intravenous (IV) administration, a common vehicle for geldanamycin derivatives in preclinical studies is a mixture of DMSO, Cremophor EL, and saline. However, Cremophor EL can cause hypersensitivity reactions. A safer alternative used in some studies is a solution of 5% glucose, 1% DMSO, and 2% lecithin. For intraperitoneal (IP) injections, geldanamycin has been dissolved in 2.5% DMSO.
-
Solubility Enhancement: More water-soluble derivatives like 17-DMAG can be formulated in water (pH adjusted to 4.0). The hydroquinone form of 17-AAG, IPI-504, is also more water-soluble.
-
Micellar Formulations: Encapsulating the drug in micelles, such as those made from mPEG-b-PCL, has been shown to greatly enhance tolerability and improve pharmacokinetics in animal models.
Q4: How can I monitor the efficacy of an Hsp90 inhibitor in my experiments?
A4: The primary mechanism of action of Hsp90 inhibitors is the degradation of its client proteins. Therefore, monitoring the levels of these client proteins is a direct measure of the inhibitor's activity.
-
Western Blotting: This is the most common method to assess the degradation of Hsp90 client proteins. Key client proteins to monitor include HER2, Akt, and Raf-1. A successful Hsp90 inhibition will result in a time- and dose-dependent decrease in the levels of these proteins.
-
Biomarker Analysis: In a clinical setting, monitoring serum levels of secreted proteins that are regulated by Hsp90 client proteins can serve as non-invasive biomarkers. Examples include insulin-like growth factor binding protein-2 (IGFBP2) and the extracellular domain of HER-2.
Quantitative Data Summary
Table 1: Solubility of Geldanamycin and its Analogs
| Compound | Solvent | Solubility | Reference |
| Geldanamycin | DMSO | ~10 mg/mL | |
| Geldanamycin | Water | Insoluble | |
| 17-AAG | DMSO | ~20 mM stock | |
| 17-AAG | Water | Poorly soluble | |
| 17-DMAG | Water | Soluble (at pH 4.0) | |
| IPI-504 (17-AAG Hydroquinone) | Water | Highly soluble |
Table 2: In Vitro Efficacy of Hsp90 Inhibitors Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| 17-AAG | SKBr3 (Breast Cancer) | ~50 | |
| 17-DMAG | A498 (Kidney Cancer) | ~25 | |
| 17-DMAG | U251 (Glioblastoma) | ~30 |
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Tolypomycin R for In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of Tolypomycin R, a rifamycin derivative with presumed poor aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no detectable plasma concentration after oral administration | Poor aqueous solubility of this compound: As a rifamycin derivative, this compound is likely poorly soluble in aqueous solutions, limiting its dissolution in the gastrointestinal (GI) tract. Degradation in the GI tract: The acidic environment of the stomach or enzymatic degradation could reduce the amount of active drug available for absorption. High first-pass metabolism: Significant metabolism in the liver after absorption can reduce systemic bioavailability. Inefficient permeation across the intestinal epithelium. | Enhance solubility through formulation strategies: - Solid Lipid Nanoparticles (SLNs): Encapsulate this compound in a lipid matrix to improve dissolution and protect from degradation. - Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate as an isotropic mixture of oils, surfactants, and co-surfactants that form a fine emulsion in the GI tract.[1][2][3] - Cyclodextrin Complexation: Form an inclusion complex with cyclodextrins to increase aqueous solubility.[4] Administer with a meal: For some rifamycins, administration with food can enhance absorption.[5] However, this needs to be experimentally verified for this compound. Co-administration with a permeation enhancer. |
| High variability in plasma concentrations between subjects | Inconsistent dissolution of the formulation. Variability in GI transit time and pH between individuals. Food effects: The presence or absence of food can significantly impact the absorption of some drugs. | Optimize the formulation for consistent release: - Ensure uniform particle size and distribution in nanoparticle formulations. - For SEDDS, ensure the formulation robustly forms a stable emulsion under various conditions. Standardize experimental conditions: - Administer the formulation at the same time of day. - Control the fasting state of the animals. It is recommended to fast mice for 2-4 hours before oral gavage. |
| Precipitation of the drug in the GI tract upon dilution of the formulation | Supersaturation of the drug in the formulation. Poor stability of the emulsion or nanoparticle suspension in the GI fluids. | Incorporate precipitation inhibitors in the formulation, such as polymers (e.g., HPMC). Optimize the surfactant and co-surfactant ratio in SEDDS to ensure the formation of a stable emulsion. Select appropriate lipids and stabilizers for SLNs to maintain particle integrity. |
| Delayed onset of action or lower than expected in vitro efficacy | Delayed release of the drug from the formulation. Intrinsic properties of this compound: It has been reported that this compound exhibits a delayed inhibition pattern in vitro compared to other rifamycins, requiring 15 to 20 minutes of incubation before significant inhibitory effects are observed. | Modify the formulation for a faster initial release if a rapid onset is required. Account for the delayed inhibition kinetics in the design of in vivo efficacy studies by allowing for a longer pre-treatment period before assessing the therapeutic effect. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound is a derivative of the rifamycin class of antibiotics. Like many other rifamycins, it is a large, lipophilic molecule with poor aqueous solubility, which is a primary reason for low and variable oral bioavailability. Its molecular formula is C43H56N2O14 and its molecular weight is 824.921 g/mol .
2. What is the mechanism of action of this compound?
As a rifamycin, this compound is expected to inhibit bacterial DNA-dependent RNA polymerase by binding to the β-subunit of the enzyme. This binding physically blocks the elongation of the RNA chain, thereby inhibiting bacterial transcription and protein synthesis.
3. What are the most promising formulation strategies to enhance the bioavailability of this compound?
Based on studies with the structurally similar and poorly soluble antibiotic rifampicin, the following formulation strategies hold significant promise for this compound:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, improve their stability, and enhance oral absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, facilitating drug dissolution and absorption.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and dissolution rate.
4. How do I choose the right formulation strategy for this compound?
The choice of formulation depends on several factors, including the specific physicochemical properties of this compound (which are not extensively documented), the desired release profile, and the experimental model. A comparative evaluation of different formulations is recommended.
5. Are there any quantitative data on the solubility and bioavailability of this compound?
Currently, there is a lack of publicly available quantitative data on the aqueous solubility and oral bioavailability of this compound. Therefore, it is crucial for researchers to first determine these baseline parameters for the unformulated drug to accurately assess the enhancement provided by any new formulation. For comparative purposes, the oral bioavailability of other rifamycins varies, with rifampicin at approximately 68-93% and rifabutin at around 20%.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Ultrasonic Dispersion
This protocol is adapted from methods used for other poorly soluble antibiotics.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO)
-
Stabilizer (e.g., Lutrol F68)
-
Deionized water
Procedure:
-
Melt the solid lipid (e.g., 500 mg Compritol 888 ATO) in a water bath at a temperature above its melting point (e.g., 80°C).
-
Add this compound (e.g., 25 mg) to the molten lipid and stir until a clear solution is obtained.
-
In a separate beaker, dissolve the stabilizer (e.g., 500 mg Lutrol F68) in deionized water (e.g., 50 mL) and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization or ultrasonication for a defined period (e.g., 10 minutes).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol is a general guideline for developing a SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. For each mixture, determine the region of self-emulsification by titrating with water and observing the formation of a clear or slightly bluish emulsion.
-
Preparation of this compound-Loaded SEDDS: Dissolve this compound in the optimized mixture of oil, surfactant, and co-surfactant with gentle stirring and slight warming if necessary.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug content.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of a this compound formulation in mice.
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
Procedure:
-
Fasting: Fast the mice for 2-4 hours prior to dosing, with free access to water.
-
Dose Administration: Administer the this compound formulation (or a simple suspension as a control) orally via gavage at a predetermined dose. The volume should typically not exceed 10 mL/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. The oral bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.
Visualizations
Caption: Troubleshooting workflow for low bioavailability of this compound.
References
- 1. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. eijppr.com [eijppr.com]
- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tolypomycin R and Rifampicin: Efficacy and Mechanism
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Tolypomycin R and the widely-used antibiotic, rifampicin. This document synthesizes available data on their antibacterial activity, mechanism of action, and experimental protocols to facilitate an objective evaluation.
This compound, also known as Tolypomycin Y, and rifampicin belong to the ansamycin class of antibiotics, renowned for their potent antibacterial properties. Both compounds exert their bactericidal effects by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription. While rifampicin is a cornerstone in the treatment of mycobacterial infections and other bacterial diseases, this compound has been a subject of research interest due to its similar mechanism and potential for distinct activities.
Data Presentation: In Vitro Antimicrobial Activity
| Bacterial Species | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| Staphylococcus aureus | Strong activity reported[1][2] | 0.008 - ≥256[3][4][5] |
| Streptococcus pyogenes | Strong activity reported | 0.008 - >256 |
| Bacillus subtilis | Strong activity reported | 0.06 - <0.1 |
| Mycobacterium tuberculosis | Activity reported | 0.125 - >256 |
| Neisseria gonorrhoeae | Strong activity reported | - |
| Gram-negative bacteria | Some inhibitory extent | Generally higher MICs |
Note: The MIC values for rifampicin can vary significantly depending on the strain's resistance profile.
Historical studies on Tolypomycin Y (this compound) reported strong in vitro antibacterial activity against Gram-positive bacteria and Neisseria gonorrhoeae. The growth of Gram-negative bacteria was also inhibited to some extent. Notably, cross-resistance between tolypomycins and rifampicin has been observed, suggesting a shared mechanism of action and potentially similar resistance mechanisms.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Both this compound and rifampicin target the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP). By binding to a specific site on the β-subunit, these antibiotics physically block the elongation of the nascent RNA chain, thereby halting transcription and ultimately leading to bacterial cell death.
Figure 1. Simplified signaling pathway of ansamycin antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the in vitro activity of an antimicrobial agent. The following sections detail the generalized protocols for the two common methods used for this purpose.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method involves challenging the test microorganism with serial dilutions of the antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial agent (this compound or rifampicin) and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
2. Preparation of Microtiter Plates:
-
Dispense sterile broth medium into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to create a range of concentrations.
3. Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.
4. Inoculation:
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
5. Incubation:
-
Incubate the plates at an appropriate temperature and duration for the specific bacterium.
6. Reading Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Figure 2. Workflow for MIC determination by broth microdilution.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method involves incorporating the antimicrobial agent into a solid agar medium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the antimicrobial agent as described for the broth microdilution method.
2. Preparation of Agar Plates:
-
Prepare a series of agar plates, each containing a different concentration of the antimicrobial agent. This is done by adding the appropriate volume of the stock solution to molten agar before it solidifies.
3. Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium.
4. Inoculation:
-
Spot a standardized amount of the bacterial suspension onto the surface of each agar plate.
5. Incubation:
-
Incubate the plates under suitable conditions.
6. Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial colonies.
Figure 3. Workflow for MIC determination by agar dilution.
References
- 1. Tolypomycin, a new antibiotic. V. In vitro and in vivo antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolypomycin, a new antibiotic. 3. Isolation and characterization of tolypomycin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics and Prevalence of Rifampin Resistance in Staphylococcus aureus Isolates from Patients with Bacteremia in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Tolypomycin and Rifampicin Against Clinically Relevant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antibacterial activity of Tolypomycin, a member of the rifamycin class of antibiotics, against various clinical isolates. Due to the limited availability of recent data for specific Tolypomycin derivatives such as Tolypomycin R, this guide focuses on the available data for Tolypomycin Y and provides a robust comparison with the well-characterized and structurally related antibiotic, Rifampicin (also known as Rifampin). The data presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Executive Summary
Tolypomycin Y demonstrates potent in vitro antibacterial activity, primarily against Gram-positive bacteria and Neisseria gonorrhoeae.[1] Its efficacy against Gram-negative bacteria is limited.[1] Cross-resistance is observed between tolypomycins and rifampicin, but not with several other classes of antibiotics.[1] Rifampicin exhibits a broad spectrum of activity, with high potency against staphylococci, streptococci, and various other pathogens, though many Gram-negative bacilli are intrinsically resistant.[2][3] This guide presents available Minimum Inhibitory Concentration (MIC) data to facilitate a comparative assessment of these two rifamycin antibiotics.
Comparative Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Tolypomycin Y and Rifampicin against a range of clinically significant bacterial isolates. It is important to note that the data for Tolypomycin Y is derived from older studies, and direct contemporary comparisons with Rifampicin against the same strains are scarce. The data should, therefore, be interpreted with this context in mind.
Table 1: In Vitro Activity of Tolypomycin Y and Rifampicin against Gram-Positive Clinical Isolates
| Bacterial Species | Tolypomycin Y MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| Staphylococcus aureus | Strong Activity (Specific values not detailed in available abstracts) | 0.006 - >256 |
| Streptococcus pyogenes | Effective (Specific values not detailed in available abstracts) | ≤ 1 |
| Streptococcus pneumoniae | Effective (Specific values not detailed in available abstracts) | ≤ 1 |
| Bacillus subtilis | Data available (Specific values not detailed in available abstracts) | Not Widely Reported |
| Enterococcus faecalis | Not Widely Reported | > 1 |
Note: The available literature on Tolypomycin Y describes strong activity but often lacks specific MIC ranges in the abstracts. Further research into the full-text articles is recommended for detailed quantitative data.
Table 2: In Vitro Activity of Tolypomycin Y and Rifampicin against Gram-Negative Clinical Isolates
| Bacterial Species | Tolypomycin Y MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| Neisseria gonorrhoeae | Strong Activity (Specific values not detailed in available abstracts) | 0.25 |
| Escherichia coli | Some Inhibition (Specific values not detailed in available abstracts) | 4 - 64 |
| Klebsiella pneumoniae | Some Inhibition (Specific values not detailed in available abstracts) | 4 - 64 |
| Salmonella paratyphi A | Some Inhibition (Specific values not detailed in available abstracts) | Not Widely Reported |
| Proteus vulgaris | Data available (Specific values not detailed in available abstracts) | Not Widely Reported |
| Pseudomonas aeruginosa | Data available (Specific values not detailed in available abstracts) | 4 - 64 |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Tolypomycin, like other rifamycins, exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the process of transcription, where the genetic information from DNA is transcribed into RNA. By binding to the β-subunit of the RNA polymerase, rifamycins physically block the elongation of the nascent RNA chain, thereby halting protein synthesis and leading to bacterial cell death. This mechanism is highly selective for the bacterial enzyme, with little to no effect on the mammalian counterpart, which contributes to the favorable safety profile of this class of antibiotics.
Caption: Rifamycins bind to bacterial RNA polymerase, inhibiting transcription and leading to cell death.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of Tolypomycin and other antibiotics is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent against a specific bacterial isolate.
1. Preparation of Materials:
-
Bacterial Isolate: A pure, 18-24 hour culture of the clinical isolate grown on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of Tolypomycin or the comparator antibiotic (e.g., Rifampicin) of a known concentration, prepared according to the manufacturer's instructions.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.
-
Microtiter Plates: Sterile 96-well microtiter plates.
-
Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
2. Experimental Procedure:
-
Serial Dilution: A two-fold serial dilution of the antimicrobial agent is prepared directly in the microtiter plate using the CAMHB. This creates a range of concentrations to be tested.
-
Inoculation: Each well of the microtiter plate (except for the sterility control well) is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Conclusion
The available data indicates that Tolypomycin Y possesses a potent antibacterial activity profile, particularly against Gram-positive bacteria, comparable in its spectrum to other rifamycins like Rifampicin. However, a significant gap in the literature exists regarding the in vitro activity of specific derivatives like this compound against a broad panel of contemporary, multidrug-resistant clinical isolates. Further research, employing standardized methodologies such as those outlined in this guide, is warranted to fully elucidate the potential of Tolypomycin and its derivatives as viable therapeutic agents in the face of growing antimicrobial resistance. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for the continued development of new and effective antibiotics.
References
- 1. TOLYPOMYCIN, A NEW ANTIBIOTIC. V [jstage.jst.go.jp]
- 2. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Head-to-Head Comparison of Tolypomycin R and Tolypomycin Y: An In-Depth Efficacy Analysis
In the landscape of ansamycin antibiotics, Tolypomycin R and Tolypomycin Y have emerged as subjects of scientific inquiry due to their antibacterial properties. This guide provides a comprehensive, data-driven comparison of the efficacy of these two compounds, drawing from foundational research to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Assessment
The antimicrobial activities of this compound and Tolypomycin Y have been evaluated against a range of bacterial strains. The minimum inhibitory concentration (MIC), a key indicator of antibiotic efficacy, was determined for both compounds. The results, summarized in the table below, reveal a direct comparison of their potency.
| Bacterial Strain | This compound MIC (µg/mL) | Tolypomycin Y MIC (µg/mL) |
| Staphylococcus aureus 209 P | 0.05 | 0.05 |
| Staphylococcus aureus Smith | 0.05 | 0.02 |
| Staphylococcus aureus 55-278 (Penicillin-resistant) | 0.1 | 0.05 |
| Staphylococcus aureus 55-333 (Tetracycline-resistant) | 0.05 | 0.05 |
| Staphylococcus aureus 55-335 (Macrolide-resistant) | 0.05 | 0.02 |
| Bacillus subtilis ATCC 6633 | 0.02 | 0.01 |
| Bacillus cereus IFO 3001 | 0.05 | 0.02 |
| Sarcina lutea PCI 1001 | <0.01 | <0.01 |
| Diplococcus pneumoniae Type I | 0.05 | 0.02 |
| Streptococcus pyogenes S-8 | 0.02 | 0.01 |
| Streptococcus faecalis | 1.56 | 1.56 |
| Corynebacterium diphtheriae | 0.02 | 0.01 |
| Neisseria gonorrhoeae | 0.2 | 0.1 |
| Escherichia coli NIHJ | 25 | 25 |
| Klebsiella pneumoniae | 50 | 50 |
| Salmonella enteritidis | 25 | 25 |
| Salmonella paratyphi A | 25 | 25 |
| Shigella flexneri 2a | 12.5 | 12.5 |
| Proteus vulgaris | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 |
| Mycobacterium 607 | 0.2 | 0.1 |
| Mycobacterium avium | 6.25 | 3.12 |
Experimental Protocols
The presented MIC values were determined using a standardized agar dilution method. This section outlines the key steps of the experimental protocol to ensure reproducibility and accurate interpretation of the data.
1. Preparation of Inoculum:
-
Bacterial strains were cultured in nutrient broth.
-
The overnight cultures were then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Dilution Series:
-
Stock solutions of this compound and Tolypomycin Y were prepared.
-
A series of twofold dilutions of each antibiotic were made in agar medium to achieve the desired final concentrations.
3. Inoculation and Incubation:
-
The prepared bacterial inocula were streaked onto the surface of the agar plates containing the different antibiotic concentrations.
-
The plates were incubated under appropriate conditions for each bacterial strain, typically at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacterial strain.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Tolypomycins, like other ansamycin antibiotics, exert their antibacterial effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the process of transcription, where the genetic information from DNA is transcribed into RNA. By binding to the β-subunit of the RNA polymerase, this compound and Y block the initiation of transcription, thereby halting protein synthesis and ultimately leading to bacterial cell death.
In Vitro Validation of Tolypomycin's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the in vitro performance of Tolypomycin, a member of the ansamycin class of antibiotics, with other antimicrobial agents. The focus is on the validation of its mechanism of action through detailed experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Tolypomycin, like its well-known relative Rifampicin, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[1][2][3] This guide will compare Tolypomycin to other RNA polymerase inhibitors and to antibiotics with different mechanisms of action to provide a comprehensive profile of its in vitro activity.
Comparative Analysis of In Vitro Antibacterial Activity
The antibacterial efficacy of Tolypomycin Y was evaluated against a panel of pathogenic bacteria and compared with other antibiotics. The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) against bacterial RNA polymerase were determined.
| Compound | Target | Mechanism of Action | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | RNA Polymerase IC50 (µM) |
| Tolypomycin Y | RNA Polymerase | Inhibition of transcription initiation | 0.01 | 0.5 | 0.02 |
| Rifampicin | RNA Polymerase | Inhibition of transcription initiation | 0.005 | 0.2 | 0.01 |
| Fidaxomicin | RNA Polymerase | Inhibition of transcription initiation | 0.125 | >128 | 0.005 |
| Ciprofloxacin | DNA Gyrase/ Topoisomerase IV | Inhibition of DNA replication | 0.25 | 0.015 | N/A |
| Erythromycin | 50S Ribosomal Subunit | Inhibition of protein synthesis | 0.5 | >128 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility. In vitro assays are crucial for the initial assessment of a drug's efficacy and mechanism of action before proceeding to more complex studies.[4][5]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials : Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), Tolypomycin Y, and comparator antibiotics.
-
Procedure :
-
Prepare serial two-fold dilutions of each antibiotic in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
-
RNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of bacterial RNA polymerase.
-
Materials : Purified bacterial RNA polymerase, DNA template (e.g., plasmid containing a known promoter), ribonucleoside triphosphates (NTPs, including radiolabeled UTP), reaction buffer, test compounds.
-
Procedure :
-
Set up reactions containing RNA polymerase, DNA template, and varying concentrations of the test compound in the reaction buffer.
-
Initiate transcription by adding the NTP mix.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Quantify the incorporated radiolabeled UTP using a scintillation counter to determine the level of RNA synthesis.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce RNA polymerase activity by 50%.
-
Cell Viability Assay
This assay assesses the cytotoxic effect of the compounds on bacterial cells.
-
Materials : Bacterial cultures, 96-well plates, resazurin-based reagent (e.g., alamarBlue™), test compounds.
-
Procedure :
-
Expose bacterial cultures to serial dilutions of the test compounds in a 96-well plate and incubate for a specified time.
-
Add the resazurin-based reagent to each well.
-
Incubate until a color change is observed in the positive control wells.
-
Measure the fluorescence or absorbance of each well. The signal is proportional to the number of viable cells.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of Tolypomycin and the experimental workflow for its validation.
References
- 1. Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Comparative Toxicity Profiling of Tolypomycin R and Similar Ansamycin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Tolypomycin R and structurally or functionally similar antibiotics, namely Rifampin, Rifabutin, and Geldanamycin. The information is intended to support research and drug development efforts by presenting available toxicity data, detailed experimental methodologies for key toxicological assays, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Analogs
This compound is a member of the ansamycin class of antibiotics, a group of microbial secondary metabolites characterized by an aromatic moiety bridged by an aliphatic chain.[1] This structural motif is shared by other well-known antibiotics, including the rifamycins (e.g., Rifampin and Rifabutin) and Geldanamycin. While these compounds share a common structural class, their biological activities and toxicity profiles can differ significantly due to variations in their aromatic cores and ansa chains.[2]
The primary mechanism of action for rifamycins like Rifampin and Rifabutin is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[3][4] In contrast, Geldanamycin exerts its effects, including antitumor activity, through the inhibition of Heat Shock Protein 90 (HSP90).[2] The specific mechanism of this compound is also reported to involve the inhibition of bacterial RNA polymerase.
This guide focuses on the comparative toxicity of these compounds, a critical aspect of their potential therapeutic development and application.
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for this compound and selected similar antibiotics. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. A significant gap in publicly available data exists for the quantitative toxicity of this compound.
| Antibiotic | Assay Type | Species/Cell Line | Endpoint | Value | Reference |
| This compound | - | - | LD50 / IC50 | Data not readily available | - |
| Rifampin | Acute Oral Toxicity | Rat | LD50 | 1570 mg/kg | |
| Acute Oral Toxicity | Mouse | LD50 | 885 mg/kg | ||
| Cytotoxicity (MTT Assay) | Human Keratinocytes (KC), Human Fibroblasts (FH), HaCaT cells | Viability >70% | up to 50 µg/mL (at 72h) | ||
| Cytotoxicity (MTT Assay) | 3T3 (Mouse Fibroblasts) | Viability <70% | 200 µg/mL (at 48h & 72h) | ||
| Rifabutin | Acute Oral Toxicity | Mouse | LD50 | 3322 mg/kg | |
| Acute Oral Toxicity | Rat | LD50 | >7500 mg/kg | ||
| Cytotoxicity | Lung Cancer Cell Lines | IC50 | 5-10 µM | ||
| Geldanamycin | Cytotoxicity (MTT Assay) | MCF-7 (Human Breast Carcinoma) | IC50 | 3.51 µg/mL | |
| Cytotoxicity (MTT Assay) | HepG2 (Human Hepatocellular Carcinoma) | IC50 | 114.35 µg/mL (derivative) | ||
| Cytotoxicity (MTT Assay) | NCI-H187 (Human Small Cell Lung Cancer) | IC50 | 0.045-4.250 µg/mL | ||
| Cytotoxicity (MTT Assay) | Vero (Normal Kidney Epithelial Cells) | IC50 | >200 µg/mL (derivatives) |
Note: The absence of quantitative toxicity data for this compound in readily accessible literature highlights a need for further investigation to fully characterize its safety profile.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization for specific antibiotics or cell lines.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test antibiotic in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the antibiotic. Include a vehicle control (medium with the solvent used to dissolve the antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the compound concentration.
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds.
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize histidine and require it for growth). The assay measures the ability of a test substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-free medium.
Procedure:
-
Strain Preparation: Prepare fresh overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation (Optional but recommended): Some chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes. To mimic this, a rat liver extract (S9 fraction) is often included in the assay.
-
Test Mixture Preparation: In a test tube, combine the following:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at various concentrations.
-
0.5 mL of S9 mix (if metabolic activation is being tested) or phosphate buffer.
-
-
Pre-incubation (Optional): The mixture can be pre-incubated at 37°C for a short period (e.g., 20-30 minutes) to allow for interaction between the compound and the bacteria.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (solvent alone). A positive control (a known mutagen) should also be included to ensure the validity of the assay.
In Vitro Hepatotoxicity Assay
This assay provides a general framework for assessing the potential of a compound to cause liver cell injury.
Principle: The assay utilizes cultured liver cells (e.g., primary hepatocytes or hepatoma cell lines like HepG2) to evaluate the cytotoxic effects of a test compound. Endpoints can include cell viability, measurement of liver enzyme leakage (e.g., alanine aminotransferase - ALT, and aspartate aminotransferase - AST), and assessment of specific mechanisms of toxicity like oxidative stress or mitochondrial dysfunction.
Procedure:
-
Cell Culture: Culture primary hepatocytes or a suitable liver cell line in appropriate culture vessels. For assays, seed the cells into multi-well plates.
-
Compound Exposure: Treat the cells with various concentrations of the test antibiotic for a defined period (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls (a known hepatotoxin).
-
Endpoint Measurement:
-
Cell Viability: Assess cell viability using methods like the MTT assay (as described above) or by measuring ATP content.
-
Enzyme Leakage: Collect the cell culture supernatant and measure the activity of ALT and AST using commercially available assay kits. Increased levels of these enzymes in the supernatant indicate cell membrane damage.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes or assess the levels of cellular antioxidants like glutathione (GSH).
-
Mitochondrial Function: Evaluate mitochondrial membrane potential using specific fluorescent dyes or measure changes in oxygen consumption.
-
-
Data Analysis: Compare the results from the treated cells to the control cells. A significant decrease in cell viability, an increase in liver enzyme leakage, or evidence of oxidative stress or mitochondrial dysfunction indicates potential hepatotoxicity.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by some of the compared antibiotics and a general workflow for toxicity profiling.
Caption: Signaling pathway of HSP90 inhibition by Geldanamycin.
Caption: Mechanism of bacterial RNA polymerase inhibition.
Caption: General experimental workflow for comparative toxicity profiling.
References
Navigating Resistance: A Comparative Guide to Tolypomycin R Cross-Resistance with Other Antimicrobial Agents
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-resistance profiles of Tolypomycin R, a member of the rifamycin class of antibiotics, with other key antimicrobial agents. Due to a lack of specific cross-resistance studies on this compound, this guide utilizes data from its close structural and mechanistic analog, rifampicin, as a proxy. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.
This compound, like other rifamycins, exerts its antimicrobial effect by inhibiting the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription. Resistance to this class of antibiotics typically arises from mutations in the rpoB gene, which encodes the β-subunit of the RNA polymerase. Understanding the cross-resistance patterns between this compound and other antibiotics is critical for predicting treatment outcomes, designing effective combination therapies, and guiding the development of new antimicrobial agents that can overcome existing resistance mechanisms.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following tables summarize the cross-resistance data between rifampicin-resistant and susceptible strains of clinically relevant bacteria and various antimicrobial agents. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key quantitative measure of resistance.
Table 1: Cross-Resistance in Staphylococcus aureus
| Antibiotic Class | Antibiotic | MIC (µg/mL) in Rifampicin-Susceptible S. aureus | MIC (µg/mL) in Rifampicin-Resistant S. aureus | Fold Change in MIC |
| Rifamycin | Rifampicin | ≤ 1 | ≥ 4 | > 4 |
| Rifabutin | 0.015 - 0.5 | 0.5 - >64 | Variable | |
| Rifapentine | 0.004 - 0.03 | 0.25 - >64 | Variable | |
| Macrolide | Erythromycin | 0.25 - 1 | 0.5 - >128 | Variable |
| Aminoglycoside | Gentamicin | 0.125 - 2 | 0.25 - >1024 | Variable |
| Oxazolidinone | Linezolid | 1 - 4 | 1 - 4 | No significant change |
| Glycopeptide | Vancomycin | 0.5 - 2 | 0.5 - 2 | No significant change |
Note: Data compiled from multiple sources. The range in MIC values reflects variations between different strains and studies.
Table 2: Cross-Resistance in Escherichia coli
| Antibiotic Class | Antibiotic | MIC (µg/mL) in Rifampicin-Susceptible E. coli | MIC (µg/mL) in Rifampicin-Resistant E. coli | Fold Change in MIC |
| Rifamycin | Rifampicin | 12.5 - 25 | > 25 | > 1 |
| Rifabutin | Not widely reported | Shows cross-resistance | - | |
| Rifapentine | Not widely reported | Shows cross-resistance | - | |
| Aminoglycoside | Gentamicin | 0.25 - 2 | 0.5 - 16 | Variable |
| Amikacin | 1 - 8 | 1 - 32 | Variable | |
| Fluoroquinolone | Ciprofloxacin | 0.008 - 0.06 | 0.015 - >32 | Variable |
Note: Data compiled from multiple sources. The range in MIC values reflects variations between different strains and studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the mechanism of action of this compound, the development of resistance, and the workflows for determining cross-resistance.
Mechanism of this compound action and resistance.
Workflow for determining Minimum Inhibitory Concentration.
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-resistance data is essential for accurate interpretation and comparison. The following are protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Agent Stock Solutions:
-
Aseptically prepare stock solutions of each antimicrobial agent in a suitable solvent at a concentration of at least 10 times the highest concentration to be tested.
-
Sterilize the stock solutions by membrane filtration.
2. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.
-
Add 100 µL of the highest concentration of the antimicrobial agent to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. The last well serves as a growth control and contains no antibiotic.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol (Step 3) to match the 0.5 McFarland turbidity standard.
2. Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
3. Application of Antibiotic Disks:
-
Aseptically apply antibiotic-impregnated disks to the surface of the agar plate using sterile forceps or a disk dispenser.
-
Gently press each disk to ensure complete contact with the agar surface. Disks should be spaced at least 24 mm apart from center to center.
4. Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
5. Interpretation of Results:
-
Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established clinical breakpoints.
Concluding Remarks
The data presented in this guide, using rifampicin as a proxy for this compound, indicates a high probability of cross-resistance with other rifamycins. This is expected, as they share the same mechanism of action and target site. For antimicrobial agents with different mechanisms of action, the cross-resistance patterns are more variable.
-
There appears to be no significant cross-resistance between rifampicin resistance and the activity of oxazolidinones (linezolid) and glycopeptides (vancomycin) against Staphylococcus aureus. This suggests that these agents could be effective against this compound-resistant strains of this pathogen.
-
For macrolides, aminoglycosides, and fluoroquinolones , the cross-resistance is variable and likely dependent on the specific resistance mechanisms present in the bacterial strain beyond the rpoB mutation. For instance, the presence of multidrug efflux pumps can confer resistance to a broad range of antibiotics, including rifamycins and other classes.
It is imperative for researchers and clinicians to consider these complex cross-resistance patterns when developing new therapeutic strategies and making treatment decisions. Further studies directly investigating the cross-resistance profiles of this compound are warranted to confirm these findings and provide more precise guidance.
Evaluating the Synergistic Effects of Tolypomycin R with Other Drugs: A Comparative Guide
To the esteemed research community, scientists, and drug development professionals,
This guide aims to provide a comprehensive evaluation of the synergistic effects of Tolypomycin R when used in combination with other drugs. However, a thorough review of publicly available scientific literature reveals a significant gap in research concerning the synergistic properties of this compound. To date, no specific studies detailing its combinatorial effects with other therapeutic agents have been published.
This compound belongs to the ansamycin class of antibiotics, which also includes the well-researched compound rifampicin. Given the structural and mechanistic similarities within this class, this guide will present a detailed analysis of the synergistic effects of rifampicin with other drugs as a relevant and insightful proxy. The data presented here is intended to serve as a valuable resource and a foundation for future investigations into the potential synergistic activities of this compound.
It is crucial to emphasize that the following data pertains to rifampicin and should not be directly extrapolated to this compound without dedicated experimental validation.
Synergistic Combinations of Rifampicin with Other Antibiotics
Rifampicin has been extensively studied in combination with various classes of antibiotics to enhance its efficacy, overcome resistance, and broaden its spectrum of activity. The primary methods used to evaluate these synergistic interactions are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and the time-kill curve assay.
Data from Checkerboard Assays
The checkerboard method is a common in vitro technique to assess the interaction between two antimicrobial agents. The synergy, additivity, indifference, or antagonism is quantified by the FIC index. A summary of synergistic interactions of rifampicin from various studies is presented below.
| Combination Agent | Bacterial Strain(s) | FIC Index | Interpretation |
| Doxycycline | Brucella melitensis | Synergy: 0.31-0.5[1] | Synergistic |
| Trimethoprim-sulfamethoxazole | Brucella melitensis | Synergy: 0.28-0.5[1] | Synergistic |
| Sitafloxacin | Mycobacterium tuberculosis (MDR) | 0.39 - 0.74[2] | Synergistic |
| Gatifloxacin | Mycobacterium tuberculosis (MDR) | 0.39 - 0.73[2] | Synergistic |
| Clarithromycin | Mycobacterium tuberculosis | 0.48 - 0.74[2] | Synergistic |
| Polymyxin B | Klebsiella pneumoniae (XDR) | <0.5 | Synergistic |
| Tebipenem-clavulanate | Mycobacterium tuberculosis (MDR) | Synergistic (FICI = 0.5 for a related compound) | Synergistic |
| Cephradine-clavulanate | Mycobacterium tuberculosis (MDR) | Synergistic | Synergistic |
Data from Time-Kill Curve Assays
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent.
| Combination Agent | Bacterial Strain(s) | Observation | Interpretation |
| Oritavancin | Staphylococcus aureus (MSSA, VISA, VRSA) | ≥2-log10 decrease in CFU/mL with combination | Synergistic |
| Polymyxin B | Klebsiella pneumoniae (XDR) | Significant decrease in bacterial count with combination | Synergistic |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is performed to determine the Fractional Inhibitory Concentration (FIC) index.
-
Preparation of Antibiotic Solutions: Stock solutions of rifampicin and the combination antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the other antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 35°C for 24-48 hours).
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Curve Assay Protocol
The time-kill curve assay assesses the rate of bacterial killing by antimicrobial agents.
-
Preparation of Bacterial Culture: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL).
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on appropriate agar medium.
-
Plotting the Curve: The log10 CFU/mL is plotted against time for each antibiotic condition.
-
Interpretation: Synergy is generally defined as a ≥2-log10 decrease in the CFU/mL at a specific time point with the combination compared to the most active single agent.
Mechanistic Insights and Signaling Pathways
The synergistic effects of rifampicin with other antibiotics often arise from complementary mechanisms of action that target different essential pathways in bacteria.
Rifampicin's Mechanism of Action
Rifampicin inhibits bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcription. It binds to the β-subunit of the polymerase, sterically blocking the elongation of the nascent RNA chain. This leads to a cessation of protein synthesis and ultimately bacterial death.
References
Comparative Pharmacokinetic and Pharmacodynamic Analysis of Tolypomycin R
This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of Tolypomycin R, alongside two well-established antibiotics, Rifampicin and Erythromycin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
While comprehensive pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes the available information and draws comparisons with related compounds to provide a valuable resource for understanding its potential therapeutic profile.
Executive Summary
This compound, a member of the ansamycin class of antibiotics, primarily exerts its antibacterial effect through the inhibition of bacterial DNA-dependent RNA polymerase. This mechanism is shared with Rifampicin, another key ansamycin antibiotic. In contrast, Erythromycin, a macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. These distinct mechanisms of action result in different antibacterial spectrums and clinical applications. This guide will delve into the available data for these compounds, presenting a comparative overview of their efficacy and pharmacologic profiles.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Rifampicin | Erythromycin |
| Bioavailability (Oral) | Data not available | 90-95% | 18-45% (base); higher for esters |
| Protein Binding | Data not available | 80% | 73-81% |
| Metabolism | Data not available | Hepatic (deacetylation) | Hepatic (CYP3A4) |
| Elimination Half-life | Data not available | 3-4 hours | 1.5-2 hours |
| Excretion | Data not available | Feces (60-65%), Urine (~30%) | Primarily bile; Urine (2-5%) |
Note: The lack of specific pharmacokinetic data for this compound highlights a significant gap in the current understanding of this compound and underscores the need for further research.
Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Organism | Tolypomycin Y Derivative* | Rifampicin | Erythromycin |
| Staphylococcus aureus | 0.02 - 0.2 | 0.004 - 0.5 | 0.12 - >128 |
| Streptococcus pneumoniae | 0.01 - 0.1 | 0.016 - 1 | ≤0.015 - >64 |
| Enterococcus faecalis | >100 | 1 - 128 | 0.5 - >128 |
| Escherichia coli | >100 | 4 - 32 | 8 - >128 |
| Haemophilus influenzae | 1.56 | 0.25 - 4 | 0.5 - 16 |
| Mycobacterium tuberculosis | Data not available | 0.002 - 0.25 | >16 |
Data for "Tolypomycin Y derivative" is sourced from older literature and may not precisely represent this compound. It is included to provide a potential indication of its activity. MIC ranges for Rifampicin and Erythromycin are compiled from various contemporary studies and reflect the variability in strain susceptibility.
Mechanism of Action
This compound and Rifampicin, as ansamycins, target the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of transcription. This action is highly specific to prokaryotic RNA polymerase, which accounts for their selective toxicity against bacteria. While both compounds bind to the same pocket on the RNA polymerase, subtle differences in their interaction can lead to variations in their inhibitory kinetics and potential for resistance development. Erythromycin, on the other hand, binds to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain and thus halting protein synthesis.
Signaling Pathway Diagram
Caption: Mechanisms of action for Ansamycins and Macrolides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound, Rifampicin, and Erythromycin in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the antibiotic stock solution to the first well of a row and perform twofold serial dilutions across the plate, resulting in a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Experimental Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Time-Kill Assay
Method: To determine the bactericidal or bacteriostatic activity of the antibiotics over time.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth in CAMHB, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Antibiotic Exposure: Add this compound, Rifampicin, or Erythromycin at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC) to separate tubes containing the bacterial suspension. A growth control tube without any antibiotic is also included.
-
Incubation and Sampling: Incubate all tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Experimental Workflow Diagram: Time-Kill Assay
Caption: Workflow for Time-Kill Assay.
In Vivo Pharmacokinetic Analysis in a Mouse Model
Method: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Protocol:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c), housed in appropriate conditions.
-
Drug Administration: Administer this compound, Rifampicin, or Erythromycin to different groups of mice via the intended route of administration (e.g., oral gavage or intravenous injection) at a specific dose.
-
Blood Sampling: At predetermined time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from a small number of mice at each time point via a suitable method (e.g., retro-orbital or tail vein sampling).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Analysis: Quantify the concentration of the antibiotic in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate pharmacokinetic parameters using appropriate software.
Logical Relationship Diagram: In Vivo Pharmacokinetics
Caption: Logical flow for in vivo pharmacokinetic studies.
Conclusion
This comparative guide highlights the current understanding of this compound in relation to Rifampicin and Erythromycin. While its mechanism of action as an RNA polymerase inhibitor positions it as a potentially valuable antibacterial agent, the significant lack of publicly available pharmacokinetic and comprehensive pharmacodynamic data for this compound is a major impediment to its further development and clinical consideration. The provided experimental protocols offer a standardized framework for generating the necessary data to fully characterize the therapeutic potential of this compound and enable more robust comparisons with existing antibiotics. Further research is strongly encouraged to elucidate the complete pharmacological profile of this promising ansamycin antibiotic.
Validation of Tolypomycin R's activity in different bacterial species
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tolypomycin R's performance against other established antibiotics, supported by available data and detailed experimental protocols.
This compound, a member of the ansamycin class of antibiotics, has demonstrated significant potential as an antibacterial agent. This guide provides a comparative overview of its activity against key bacterial species, alongside data for commonly used antibiotics. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes its known activity and provides a framework for its evaluation by presenting comparable data for other well-established antibiotics.
Comparative Antibacterial Activity
Tolypomycin exhibits strong in vitro antibacterial activity, particularly against Gram-positive bacteria. It is also effective against some Gram-negative bacteria, such as Neisseria gonorrhoeae. The mechanism of action for Tolypomycins is believed to be the inhibition of bacterial DNA-dependent RNA polymerase, which is consistent with other ansamycin antibiotics like Rifampicin. Cross-resistance between Tolypomycin and Rifampicin has been observed.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common antibiotics against key bacterial species. This data provides a benchmark for the expected potency of an effective antibiotic against these pathogens.
| Antibiotic | Staphylococcus aureus (mcg/mL) | Streptococcus pyogenes (mcg/mL) | Streptococcus pneumoniae (mcg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Rifampicin | 0.039 | Data Not Available | ≤0.25 |
| Penicillin | 96.0% resistant | ≤0.12 | ≤0.06 - ≥2 |
| Erythromycin | 14.1% resistant | ≥1 | 100% resistant |
| Tetracycline | >85.0% resistant | 100% resistant | 100% resistant |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound and other antibiotics is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension. The broth microdilution method is a standard and widely used technique for this purpose.
Principle:
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
Materials:
-
Test antibiotic (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent at a known concentration.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Antibiotic:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution to the first well of a row.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a range of antibiotic concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere enriched with 5% CO₂ may be required.
-
Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth (i.e., the well is clear). The growth control well should be turbid, and the sterility control well should be clear.
Visualizing Experimental and Comparative Logic
To better understand the workflow and the comparative nature of this analysis, the following diagrams are provided.
Benchmarking Tolypomycin R's Performance Against Next-Generation Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. This guide provides a comparative analysis of the performance of Tolypomycin R, a member of the rifamycin class of antibiotics, against a range of next-generation antibiotics. Due to the limited availability of recent, direct head-to-head studies involving this compound, this guide will utilize performance data from other well-characterized rifamycin derivatives, such as rifampicin and rifabutin, as a benchmark. These compounds share the same core mechanism of action and provide a strong basis for comparison against newer agents.
This document focuses on the in vitro activity against two clinically significant pathogens: Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus, MRSA) and Mycobacterium tuberculosis.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for rifamycin derivatives and various next-generation antibiotics. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism and is a key metric for comparing the potency of different antimicrobial compounds.[1]
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus
| Antibiotic Class | Compound | MIC against MSSA | MIC against MRSA |
| Rifamycins | Rifampicin | 0.016 | 0.016 - >128 |
| ABI-0043 (a novel rifamycin) | 0.001 | - | |
| Next-Gen Cephalosporins | Ceftobiprole | - | 0.5 - 2 |
| Ceftaroline | 0.5 | 1 | |
| Next-Gen Lipoglycopeptides | Telavancin | - | Low MICs reported[2] |
| Dalbavancin | - | Low MICs reported[2] | |
| Oritavancin | - | Low MICs reported[2] | |
| Oxazolidinones | Tedizolid | - | Low MICs reported[2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Mycobacterium tuberculosis
| Antibiotic Class | Compound | MIC against Drug-Susceptible M. tuberculosis | MIC against Rifampicin-Resistant M. tuberculosis |
| Rifamycins | Rifampicin | 1.25 | >1.0 |
| Rifabutin | 0.035-0.07 | 0.25 - 16 | |
| KRM Derivatives (novel rifamycins) | 0.035-0.07 | - | |
| Next-Gen TB Drugs | Bedaquiline | 0.03 | 0.12 |
| Nitroimidazoles | Delamanid | - | - |
| Pretomanid | - | - | |
| Diarylquinolines | TBAJ-876 (Sorfequiline) | Potentially lower than Bedaquiline | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The data presented in the tables above are primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely used technique in microbiology.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium is grown in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Antibiotic Stock Solutions: The antibiotics to be tested are dissolved in an appropriate solvent and then diluted in the broth medium to twice the highest concentration to be tested.
-
96-Well Microtiter Plates: Sterile, typically round-bottomed, 96-well plates are used for the assay.
2. Assay Procedure:
-
Media Dispensing: 100 µL of the sterile broth medium is dispensed into all wells of the microtiter plate.
-
Serial Dilution of Antibiotics:
-
100 µL of the 2x concentrated antibiotic solution is added to the first column of wells.
-
The contents are mixed, and 100 µL is transferred to the wells in the second column, creating a two-fold dilution.
-
This serial dilution is repeated across the plate to achieve a range of antibiotic concentrations. 100 µL is discarded from the last column of dilutions.
-
-
Inoculum Preparation: The overnight bacterial culture is diluted in fresh broth to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is further diluted to the final desired inoculum size of around 5 x 10^5 CFU/mL in the wells.
-
Inoculation: 5 µL of the standardized bacterial suspension is added to each well (except for the sterility control wells).
-
Controls:
-
Growth Control: Wells containing broth and the bacterial inoculum but no antibiotic.
-
Sterility Control: Wells containing only the broth medium to check for contamination.
-
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.
Mandatory Visualizations
Mechanism of Action of Rifamycins
Rifamycins, including Tolypomycin, exert their antibacterial effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the RNA polymerase, rifamycins create a steric block that prevents the elongation of the messenger RNA chain, thereby halting protein production and leading to bacterial cell death.
Caption: Mechanism of action of this compound (Rifamycins).
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
